Luteolin 7-diglucuronide (Standard)
Description
luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] has been reported in Perilla frutescens, Coleus scutellarioides, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBVWJQPAZYQDB-DBFWEQBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Luteolin 7-Diglucuronide: A Comprehensive Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin 7-diglucuronide (L7DG), a naturally occurring flavonoid glycoside, has emerged as a molecule of significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of L7DG's pharmacological effects, with a focus on its anti-inflammatory, anti-fibrotic, and antioxidant properties. We delve into the molecular mechanisms underpinning these activities, summarizing key signaling pathways and presenting quantitative data from pivotal in vitro and in vivo studies. Detailed experimental protocols are provided to facilitate the replication and further exploration of these findings. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Luteolin 7-diglucuronide.
Introduction
Luteolin 7-diglucuronide is a major flavonoid found in various medicinal plants, including Aloysia triphylla (lemon verbena) and Verbena officinalis.[1] As a glycosylated form of the well-studied aglycone luteolin, L7DG exhibits unique pharmacokinetic and pharmacodynamic properties. Its biological activities are multifaceted, with compelling evidence supporting its role in mitigating pathological processes such as inflammation, fibrosis, and oxidative stress. This guide synthesizes the existing literature to present a detailed technical overview of L7DG's biological functions.
Core Biological Activities and Mechanisms of Action
Luteolin 7-diglucuronide exerts its biological effects through the modulation of several key signaling pathways. The primary activities documented in the literature include anti-fibrotic, anti-inflammatory, and antioxidant effects.
Anti-Fibrotic Activity
L7DG has demonstrated significant anti-fibrotic effects, particularly in the context of liver and myocardial fibrosis.[2][3] The primary mechanism involves the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling.
-
Mechanism of Action: By inhibiting PTP1B, L7DG leads to the upregulation of AMP-activated protein kinase (AMPK) phosphorylation.[1][2] Activated AMPK, in turn, inhibits the activation of hepatic stellate cells (HSCs), which are the primary cell type responsible for collagen deposition and the progression of liver fibrosis.[2] In the context of myocardial fibrosis, L7DG has been shown to attenuate isoproterenol-induced injury and fibrosis by reducing the expression of genes encoding NADPH oxidase subunits and extracellular matrix components.[3]
A diagram illustrating the proposed anti-fibrotic signaling pathway of Luteolin 7-diglucuronide is presented below.
Anti-Inflammatory and Antioxidant Activity
While much of the detailed mechanistic work on anti-inflammatory and antioxidant effects has been conducted on the related compound Luteolin 7-O-glucuronide (L7Gn), the shared structural motifs suggest potential overlaps in the activity of L7DG. L7Gn has been shown to inhibit nitric oxide (NO) production and the expression of pro-inflammatory mediators such as COX-2, IL-6, IL-1β, and TNF-α in LPS-stimulated macrophages.[4][5]
-
Mechanism of Action: The anti-inflammatory effects of L7Gn are mediated through the inhibition of Transforming growth factor beta-activated kinase 1 (TAK1), leading to the reduced activation of downstream signaling pathways including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) like p38 and JNK.[4][6] Concurrently, L7Gn activates the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[4][7]
The signaling pathways involved in the anti-inflammatory and antioxidant effects are depicted below.
Quantitative Data Summary
The biological activities of Luteolin 7-diglucuronide and its related glucuronide have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Bioactivity of Luteolin 7-Diglucuronide (L7DG)
| Target/Assay | Cell Line/System | Concentration/Dosage | Effect | Reference |
| PTP1B Inhibition | Enzyme Activity Assay | IC50 = 2.10 µM | Potent inhibition of PTP1B | [1][2] |
| HSC Activation | TGF-β1-activated mouse primary HSCs and LX-2 cells | 5, 20, 50 µM | Dose-dependent decrease in fibrotic markers (Collagen 1, α-SMA, Fibronectin) | [2] |
Table 2: In Vivo Bioactivity of Luteolin 7-Diglucuronide (L7DG)
| Model | Treatment Regimen | Effect | Reference |
| Isoproterenol-induced myocardial injury and fibrosis in mice | 5-40 mg/kg/day, i.p. | Attenuated myocardial injury and fibrosis; Blocked expression of NADPH oxidase subunit genes; Suppressed expression of collagen and non-collagen ECM genes. | [3] |
| CCl4-induced liver fibrosis in mice | 40, 150 mg/kg/day, i.g. | Attenuated hepatic histopathological injury and collagen accumulation; Decreased expression of fibrogenic genes. | [2] |
Table 3: In Vitro Bioactivity of Luteolin 7-O-glucuronide (L7Gn)
| Target/Assay | Cell Line | Concentration/Dosage | Effect | Reference |
| NO Production | LPS-stimulated RAW 264.7 macrophages | 0-50 µM | Inhibition of NO production | [4][5] |
| Inflammatory Mediator Expression (COX-2, IL-6, IL-1β, TNF-α) | LPS-stimulated RAW 264.7 macrophages | 0-50 µM | Inhibition of mRNA expression | [4][5] |
| Matrix Metalloproteinase (MMP) Inhibition | Enzyme Activity Assay | IC50s: MMP-1 (17.63 µM), MMP-3 (7.99 µM), MMP-8 (11.42 µM), MMP-9 (12.85 µM), MMP-13 (0.03 µM) | Inhibition of MMP activities | [5] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in this guide.
PTP1B Inhibition Assay
-
Objective: To determine the in vitro inhibitory effect of L7DG on PTP1B activity.
-
Methodology:
-
Recombinant human PTP1B enzyme is incubated with varying concentrations of L7DG.
-
The reaction is initiated by the addition of the substrate, p-nitrophenyl phosphate (B84403) (pNPP).
-
The mixture is incubated at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., NaOH).
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
The IC50 value is calculated from the dose-response curve.
-
Hepatic Stellate Cell (HSC) Activation Assay
-
Objective: To assess the effect of L7DG on the activation of HSCs.
-
Cell Culture: Mouse primary HSCs or the human HSC line LX-2 are cultured in appropriate media.
-
Experimental Workflow:
Figure 3: Workflow for HSC activation assay.
In Vivo Myocardial Fibrosis Model
-
Objective: To evaluate the protective effects of L7DG against isoproterenol-induced myocardial fibrosis in mice.
-
Animal Model: Male mice (e.g., C57BL/6).
-
Induction of Fibrosis: Isoproterenol (ISO) is administered via intraperitoneal (i.p.) injection (e.g., 5 mg/kg/day) for a specified duration (e.g., 5 or 10 days).[3]
-
Treatment: L7DG is administered (e.g., 5-40 mg/kg/day, i.p.) either as a pretreatment (before and during ISO challenge) or post-treatment (during and after ISO challenge).[3]
-
Outcome Measures:
-
Histological Analysis: Hearts are harvested, sectioned, and stained (e.g., Masson's trichrome, Picrosirius red) to visualize and quantify the extent of fibrosis.
-
Gene Expression Analysis: RNA is extracted from heart tissue, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of genes related to oxidative stress (e.g., NADPH oxidase subunits) and fibrosis (e.g., collagen isoforms).
-
Conclusion and Future Directions
Luteolin 7-diglucuronide has demonstrated promising therapeutic potential, particularly in the context of fibrotic diseases. Its well-defined mechanism of action, involving the inhibition of PTP1B and subsequent activation of AMPK, provides a strong rationale for its further development as a therapeutic agent. The anti-inflammatory and antioxidant properties, likely shared with its mono-glucuronidated counterpart, further broaden its potential applications.
Future research should focus on several key areas:
-
Pharmacokinetic Studies: A more detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of L7DG is crucial for optimizing dosing and delivery.
-
Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into human therapies.
-
Structure-Activity Relationship Studies: Investigating the specific contributions of the diglucuronide moiety to the biological activity and pharmacokinetic profile of the molecule could inform the design of novel, more potent derivatives.
-
Exploration of Other Therapeutic Areas: Given its fundamental mechanisms of action, the potential of L7DG in other diseases characterized by fibrosis, inflammation, and oxidative stress, such as chronic kidney disease and neurodegenerative disorders, warrants investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin-7-diglucuronide attenuates isoproterenol-induced myocardial injury and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7- O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Luteolin 7-Diglucuronide: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin 7-diglucuronide, a prominent flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this bioactive compound, detailed methodologies for its extraction and purification, and a summary of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of Luteolin 7-Diglucuronide
Luteolin 7-diglucuronide is found in a variety of plant species, where it often exists as a major flavonoid constituent. The primary and most well-documented natural sources include plants from the Lamiaceae and Verbenaceae families, as well as certain common vegetables.
Table 1: Prominent Natural Sources of Luteolin 7-Diglucuronide
| Plant Family | Species Name | Common Name | Plant Part(s) Containing the Compound | Reference(s) |
| Lamiaceae | Perilla frutescens | Perilla | Leaves | [1][2] |
| Lamiaceae | Perilla ocimoides | - | Leaves | |
| Verbenaceae | Aloysia triphylla | Lemon Verbena | Leaves | [3] |
| Verbenaceae | Verbena officinalis | Common Vervain | Aerial Parts | [3][4] |
| Asteraceae | Cynara scolymus | Globe Artichoke | Flower Heads, Leaves | [5][6] |
| Asteraceae | Cichorium intybus | Chicory | Aerial Parts | [7] |
Quantitative Data
The concentration of Luteolin 7-diglucuronide can vary significantly depending on the plant species, cultivar, growing conditions, and the extraction method employed. The following table summarizes available quantitative data from the literature.
Table 2: Quantitative Content of Luteolin 7-Diglucuronide in Various Natural Sources
| Plant Species | Plant Part | Extraction Solvent | Method of Analysis | Concentration | Reference(s) |
| Perilla frutescens | Leaves | 30% Ethanol (B145695)/Water | HPLC | 0.548 mg/g | [2] |
| Aloysia triphylla | Leaves | - | - | Major flavonoid | [3] |
| Verbena officinalis | Aerial Parts | - | - | Major flavonoid | [3] |
| Cynara scolymus | Flower Heads | Methanol (B129727) | HPLC-MS | Detected | [6] |
| Cichorium intybus (some varieties) | Aerial Parts | - | HPLC/DAD/MS | Present | [7] |
Isolation and Purification Protocols
The isolation of Luteolin 7-diglucuronide from its natural sources typically involves solvent extraction followed by a series of chromatographic purification steps. The following is a generalized experimental protocol synthesized from methodologies reported in the scientific literature.
General Experimental Workflow
Caption: A generalized workflow for the isolation and purification of Luteolin 7-diglucuronide.
Detailed Methodology
3.2.1. Plant Material and Extraction
-
Preparation: Air-dry the leaves or aerial parts of the selected plant source (e.g., Perilla frutescens) at room temperature and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with a 30% aqueous ethanol solution (solid-to-solvent ratio of 1:10 w/v) at room temperature for 24 hours with occasional stirring. Alternatively, perform Soxhlet extraction for 6-8 hours.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
3.2.2. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Suspend the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Pack a glass column with silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., n-hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (B1210297), ethyl acetate, and finally mixtures of ethyl acetate and methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water, 10:2:1 v/v/v) and visualize under UV light (254 nm and 365 nm).
-
Pool the fractions containing the compound of interest based on the TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the enriched fractions by gel filtration chromatography on a Sephadex LH-20 column using methanol as the mobile phase.
-
This step is effective for separating flavonoids from other phenolic compounds and smaller molecules.
-
Collect and monitor fractions as described above.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using a preparative reversed-phase HPLC system equipped with a C18 column.
-
Use a gradient elution system with water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-100% B.
-
Monitor the elution at a wavelength of 350 nm.
-
Collect the peak corresponding to Luteolin 7-diglucuronide and concentrate it to obtain the pure compound.
-
3.2.3. Structural Elucidation
Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (LC-MS).
Biological Activity and Signaling Pathways
Luteolin 7-diglucuronide has been shown to possess a range of biological activities, primarily attributed to its anti-inflammatory and metabolic regulatory properties.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Luteolin 7-diglucuronide is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a negative regulatory role in insulin (B600854) and leptin signaling pathways.[8] By inhibiting PTP1B, Luteolin 7-diglucuronide can enhance insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes and related metabolic disorders.
Caption: Luteolin 7-diglucuronide inhibits PTP1B, enhancing insulin signaling.
Anti-inflammatory Effects
Luteolin 7-diglucuronide exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
4.2.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Luteolin 7-diglucuronide has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[9][10]
Caption: Luteolin 7-diglucuronide inhibits the NF-κB signaling pathway.
4.2.2. JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in immunity and inflammation. Luteolin, the aglycone of Luteolin 7-diglucuronide, has been demonstrated to suppress this pathway, and it is plausible that the glycoside exerts similar effects.[11]
Caption: Postulated inhibition of the JAK/STAT pathway by Luteolin 7-diglucuronide.
Conclusion
Luteolin 7-diglucuronide is a readily available natural product with significant therapeutic potential, particularly in the areas of metabolic and inflammatory diseases. This guide provides a foundational understanding of its natural distribution, methods for its isolation, and its mechanisms of action at the molecular level. Further research is warranted to fully elucidate its pharmacological profile and to develop standardized, high-yield extraction and purification protocols to support preclinical and clinical investigations. The information compiled herein serves as a critical starting point for such endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - 华东师范大学 [pure.ecnu.edu.cn:443]
- 4. Two New Iridoids from Verbena officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The determination of phenolic compounds in artichoke flower head extracts by HPLC GC/MS technique | Fedosov | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the phenolic content in the aerial parts of different varieties of Cichorium intybus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7- O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteolin suppresses the JAK/STAT pathway in a cellular model of intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Luteolin 7-Diglucuronide: A Comprehensive Physicochemical and Biological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Shanghai, China – December 6, 2025 – Luteolin (B72000) 7-diglucuronide, a significant flavonoid found in various medicinal plants, is gaining attention in the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its physicochemical properties, analytical methodologies, and its role in key biological signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
Luteolin 7-diglucuronide (C27H26O18) is a glycosidic derivative of luteolin, where two glucuronic acid moieties are attached to the luteolin backbone.[1][2] This structural feature significantly influences its solubility and other physicochemical characteristics. While experimental data for some properties remain elusive in publicly available literature, a combination of predicted and available experimental data provides a foundational understanding of this compound.
| Property | Value | Source Type | Reference(s) |
| Molecular Formula | C27H26O18 | Experimental | [1][2] |
| Molecular Weight | 638.48 g/mol | Calculated | [1][2] |
| Melting Point | Not Available | - | [3] |
| Boiling Point | Not Available | - | [3] |
| Water Solubility | Slightly soluble | Experimental | [4] |
| DMSO Solubility | ≥ 250 mg/mL | Experimental | [5] |
| pKa (Strongest Acidic) | 3.19 | Predicted | [4] |
| pKa (Strongest Basic) | -3.7 | Predicted | [4] |
| LogP | Not Available | - | [3] |
| UV max | 210 nm, 255 nm, 348 nm in Methanol | Experimental | [6] |
Note: The lack of extensive experimental data for properties like melting point, boiling point, and LogP highlights an area for future research to fully characterize this compound.
Experimental Methodologies
The determination of the physicochemical properties of flavonoids like Luteolin 7-diglucuronide involves a range of analytical techniques. Below are detailed protocols for key experimental procedures.
Determination of Melting Point (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.
Principle: A small, finely ground sample is heated in a capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.
Apparatus:
-
Melting point apparatus (with a heating block and thermometer/detector)
-
Glass capillary tubes (sealed at one end)
-
Sample pulverizer (e.g., mortar and pestle)
Procedure:
-
Sample Preparation: A small amount of the dried Luteolin 7-diglucuronide sample is finely pulverized.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the closed end, typically to a height of 2-3 mm.[7]
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point (if known from preliminary tests). The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7]
-
Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting range.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a classical and reliable technique for determining the solubility of a compound in a specific solvent.
Principle: An excess amount of the solute is agitated in a solvent at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Apparatus:
-
Shaking incubator or water bath with temperature control
-
Vials or flasks with secure caps
-
Analytical balance
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument for quantification
Procedure:
-
Sample Preparation: An excess amount of Luteolin 7-diglucuronide is added to a known volume of the solvent (e.g., water, DMSO) in a vial.
-
Equilibration: The vials are sealed and placed in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (e.g., 24-72 hours) to reach equilibrium.
-
Phase Separation: The resulting suspension is centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of Luteolin 7-diglucuronide is determined using a validated analytical method such as HPLC-UV.[1]
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stirrer and stir bar
-
Beaker
Procedure:
-
Solution Preparation: A precise amount of Luteolin 7-diglucuronide is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.[8]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa value(s) can be calculated from the pH at the half-equivalence point(s).
Analytical Characterization: HPLC-UV and NMR
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a fundamental technique for the separation, identification, and quantification of Luteolin 7-diglucuronide in various matrices.
-
Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector measures the absorbance of the eluting components at a specific wavelength.
-
Typical Conditions: A C18 column is often used with a gradient elution of an acidified aqueous mobile phase (e.g., water with formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[9] Detection is typically performed at the UV absorbance maxima of Luteolin 7-diglucuronide, which are around 255 nm and 348 nm.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of molecules like Luteolin 7-diglucuronide.
-
Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of certain atoms absorb and re-emit this electromagnetic radiation at specific frequencies, which are dependent on their chemical environment.
-
Application: 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[10] 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between atoms and confirm the structure, including the attachment points of the glucuronic acid moieties.[11]
Biological Signaling Pathways
Luteolin 7-diglucuronide has been shown to modulate several key signaling pathways implicated in various physiological and pathological processes.
Inhibition of PTP1B and Activation of AMPK Signaling
Luteolin 7-diglucuronide acts as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling.[12] By inhibiting PTP1B, it promotes the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][12]
Caption: Luteolin 7-diglucuronide inhibits PTP1B, leading to increased AMPK phosphorylation.
Modulation of TGF-β1 Signaling Pathway
Transforming growth factor-beta 1 (TGF-β1) is a key profibrotic cytokine. Luteolin 7-glucuronide (a related compound) has been shown to inhibit the TGF-β1 signaling pathway, suggesting a potential anti-fibrotic effect.[13] This inhibition can occur through both Smad-dependent and Smad-independent (e.g., p38, ERK) pathways.
Caption: Luteolin 7-glucuronide inhibits the TGF-β1 signaling pathway.
Involvement in Nrf2/MAPK Mediated HO-1 Signaling
Luteolin and its glycosides are known to exert antioxidant effects through the activation of the Nrf2/MAPK signaling pathway, leading to the upregulation of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.[7]
Caption: Luteolin glycosides activate the Nrf2/MAPK pathway, leading to HO-1 expression.
Conclusion
Luteolin 7-diglucuronide presents a compelling profile for further investigation in drug discovery and development. While a complete experimental characterization of its physicochemical properties is still needed, the existing data, coupled with a growing understanding of its biological activities, underscores its potential as a therapeutic agent. This guide serves as a foundational resource to aid researchers in their exploration of this promising natural compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound Luteolin 7-O-diglucuronide (FDB000135) - FooDB [foodb.ca]
- 4. Determination of Melting Point of Flavonoids by Capillary Method - STEMart [ste-mart.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Progress in pKa Determination Technology: Case Studies in Low and High Soluble Flavonoids [pion-inc.com]
- 9. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iomcworld.com [iomcworld.com]
- 12. researchgate.net [researchgate.net]
- 13. Showing Compound Luteolin 7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] (FDB034580) - FooDB [foodb.ca]
Luteolin 7-diglucuronide in Plant Extracts: A Technical Guide to its Core Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 7-diglucuronide, a flavonoid glycoside prevalent in various medicinal plants such as Perilla frutescens and Verbena officinalis, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] As a water-soluble derivative of luteolin, its unique structure contributes to its biological functions, making it a promising candidate for drug development. This technical guide provides an in-depth exploration of the core functions of Luteolin 7-diglucuronide found in plant extracts, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.
Core Biological Functions and Mechanisms of Action
Luteolin 7-diglucuronide exerts its effects through multiple signaling pathways, primarily demonstrating anti-inflammatory, anti-fibrotic, and metabolic regulatory properties.
Anti-Fibrotic Activity
Luteolin 7-diglucuronide has shown significant potential in mitigating fibrosis, particularly in the liver. Its primary mechanism involves the inhibition of hepatic stellate cell (HSC) activation, a key event in the progression of liver fibrosis.[1][3]
Signaling Pathway: Inhibition of PTP1B and Activation of AMPK
A crucial target of Luteolin 7-diglucuronide is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) and leptin signaling pathways. By directly inhibiting PTP1B, Luteolin 7-diglucuronide promotes the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK, in turn, suppresses the activation of HSCs, thereby reducing the deposition of extracellular matrix proteins like collagen.[1]
Signaling Pathway: Modulation of TGF-β1 Signaling
Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine. Luteolin 7-diglucuronide has been shown to interfere with the TGF-β1 signaling cascade. It dose-dependently decreases the TGF-β1-induced expression of fibrotic markers such as collagen I, α-smooth muscle actin (α-SMA), and fibronectin in HSCs.[1]
Anti-Inflammatory and Antioxidant Effects
Luteolin 7-diglucuronide exhibits potent anti-inflammatory and antioxidant properties by modulating key signaling pathways involved in the cellular stress response.
Signaling Pathway: Nrf2 Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Luteolin 7-diglucuronide can activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes. This activation helps to mitigate oxidative stress, a key contributor to inflammation and tissue damage.
Quantitative Data Summary
The biological activities of Luteolin 7-diglucuronide have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Bioactivity of Luteolin 7-diglucuronide
| Target/Assay | Cell Line/System | Concentration/IC50 | Effect | Reference |
| PTP1B Inhibition | Enzyme Assay | IC50 = 2.10 µM | Potent inhibition of PTP1B enzyme activity. | [1] |
| Anti-fibrotic | LX-2 (human HSCs), primary mouse HSCs | 5, 20, 50 µM | Dose-dependent decrease in TGF-β1-induced fibrotic markers (Collagen I, α-SMA, Fibronectin). | [1] |
| Cholesterol Lowering | HepG2 cells | Not specified | Downregulation of HMG-CoA reductase expression. | |
| Anti-inflammatory | RAW 264.7 macrophages | Not specified | Inhibition of pro-inflammatory mediators. |
Table 2: In Vivo Bioactivity of Luteolin 7-diglucuronide
| Animal Model | Treatment | Duration | Key Findings | Reference |
| CCl₄-induced liver fibrosis in mice | 40, 150 mg/kg/day (i.g.) | 4 or 8 weeks | Dose-dependent attenuation of liver injury, collagen accumulation, and fibrogenic gene expression. | [1][3] |
| CCl₄ + High-Fat High-Cholesterol diet-induced liver fibrosis in mice | 40, 150 mg/kg/day (i.g.) | 4 or 8 weeks | Dose-dependent attenuation of liver injury and fibrosis. | [1][3] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the functions of Luteolin 7-diglucuronide.
Extraction and Quantification of Luteolin 7-diglucuronide
Experimental Workflow: Extraction and HPLC Quantification
Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification
-
Sample Preparation:
-
Extract dried plant material (e.g., Perilla frutescens leaves) with an ethanol/water solution (e.g., 70% ethanol) using maceration or sonication.
-
Filter the extract and concentrate it under reduced pressure.
-
Dissolve a known amount of the dried extract in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at a wavelength of approximately 350 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of Luteolin 7-diglucuronide at various concentrations.
-
Calculate the concentration in the plant extract by comparing the peak area of the sample to the standard curve.
-
In Vitro Bioassays
Protocol: PTP1B Inhibition Assay
-
Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, and a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Procedure:
-
Pre-incubate PTP1B with various concentrations of Luteolin 7-diglucuronide in a 96-well plate.
-
Initiate the reaction by adding pNPP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Treatment:
-
Pre-treat cells with various concentrations of Luteolin 7-diglucuronide for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
Cytokine Levels (e.g., TNF-α, IL-6): Quantify cytokine concentrations in the supernatant using ELISA kits.
-
Gene Expression: Analyze the mRNA levels of pro-inflammatory genes (e.g., iNOS, COX-2) using RT-qPCR.
-
Protein Expression: Determine the protein levels of key signaling molecules (e.g., phosphorylated forms of NF-κB, MAPKs) by Western blotting.
-
In Vivo Studies
Protocol: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
-
Animal Model: Induce liver fibrosis in mice by intraperitoneal injection of CCl₄ (dissolved in olive oil) twice a week for 4-8 weeks.
-
Treatment: Administer Luteolin 7-diglucuronide orally (e.g., by gavage) at different doses (e.g., 40 and 150 mg/kg/day) throughout the CCl₄ treatment period.
-
Assessment of Liver Fibrosis:
-
Histopathology: Stain liver sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize liver damage and collagen deposition.
-
Biochemical Markers: Measure serum levels of liver enzymes (ALT, AST).
-
Gene and Protein Expression: Analyze the expression of fibrotic markers (e.g., collagen I, α-SMA, TIMP-1) in liver tissue using RT-qPCR and Western blotting.
-
Conclusion
Luteolin 7-diglucuronide, a prominent flavonoid in several medicinal plants, demonstrates significant therapeutic potential, particularly in the context of liver fibrosis and inflammatory conditions. Its multifaceted mechanism of action, centered on the inhibition of PTP1B and modulation of the TGF-β1 and Nrf2 signaling pathways, provides a strong rationale for its further investigation as a novel drug candidate. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the therapeutic benefits of this promising natural compound.
References
- 1. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - 华东师范大学 [pure.ecnu.edu.cn:443]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Antioxidant Capacity of Luteolin 7-Diglucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin 7-diglucuronide, a flavonoid glycoside found in various medicinal plants, is garnering significant interest for its potential therapeutic properties, largely attributed to its antioxidant capacity. This document provides a comprehensive technical overview of the methods used to assess the antioxidant activity of Luteolin 7-diglucuronide and its analogs. It includes detailed experimental protocols for key antioxidant assays, a summary of available quantitative data, and an exploration of the underlying molecular mechanisms, with a focus on the Keap1-Nrf2 signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in plants, and they form a significant part of the human diet.[1] Luteolin, a prominent flavone, and its glycosidic derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. A cornerstone of these beneficial properties is their potent antioxidant activity, which involves the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress.[1] Oxidative stress is a key pathological factor in a multitude of chronic and degenerative diseases.
Luteolin 7-diglucuronide is a glycosylated form of luteolin, and while research on this specific compound is emerging, the antioxidant properties of its parent molecule and related glucuronides are well-documented. This guide will delve into the common in vitro assays used to quantify the antioxidant capacity of such compounds, including the DPPH, ABTS, FRAP, and ORAC assays. Furthermore, it will elucidate the molecular pathways through which these compounds exert their antioxidant effects, primarily focusing on the activation of the Nrf2 signaling pathway.
Quantitative Antioxidant Capacity Data
The following table summarizes the available quantitative data on the antioxidant capacity of a close analog of Luteolin 7-diglucuronide, namely luteolin-7-O-β-D-glucuronide methyl ester. This data provides a valuable benchmark for assessing the potential antioxidant activity of Luteolin 7-diglucuronide.
| Compound/Extract Fraction | Assay | IC50 (µg/mL) | TEAC (mmol Trolox equivalents) | Reference |
| Luteolin-7-O-β-D-glucuronide methyl ester | DPPH Radical Scavenging | 60.92 | - | [2] |
| Luteolin-7-O-β-D-glucuronide methyl ester | Hydroxyl Radical Scavenging | 937.61 | - | [2] |
| Luteolin-7-O-β-D-glucuronide methyl ester | ABTS Radical Scavenging | - | 1.990 | [2] |
| Ethyl Acetate Fraction (containing the ester) | DPPH Radical Scavenging | 129.78 ± 3.5 | - | [2] |
| Ethyl Acetate Fraction (containing the ester) | Hydroxyl Radical Scavenging | 16.76 ± 0.47 | - | [2] |
| Butanol Fraction | Hydroxyl Radical Scavenging | 52.44 ± 2.47 | - | [2] |
Experimental Protocols
Detailed methodologies for the key antioxidant capacity assays are provided below. These protocols are generalized for flavonoid compounds and can be adapted for the specific analysis of Luteolin 7-diglucuronide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes colorless or pale yellow upon reduction, and the change in absorbance is measured spectrophotometrically.
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Solutions: Prepare a stock solution of Luteolin 7-diglucuronide in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or Trolox.
-
-
Assay Procedure:
-
To a 96-well microplate, add 100 µL of the sample or standard solutions to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ solution is decolorized in the presence of an antioxidant, and the change in absorbance is monitored.
Workflow for ABTS Assay
Caption: Workflow of the ABTS radical cation decolorization assay.
Methodology:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard solutions to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Workflow for FRAP Assay
References
The In Vitro Anti-Inflammatory Profile of Luteolin 7-Diglucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 7-diglucuronide, a flavonoid glycoside found in various medicinal plants, is emerging as a compound of significant interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of Luteolin 7-diglucuronide and its related compounds. The following sections detail the quantitative effects on key inflammatory mediators, comprehensive experimental protocols, and visualizations of the implicated signaling pathways to support further research and development in this area.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory activity of Luteolin 7-diglucuronide and its close structural analogs has been quantified in several in vitro studies. The data presented below is summarized from research conducted primarily in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, a standard model for assessing inflammatory responses.
Table 1: Inhibition of Inflammatory Mediators by Luteolin 7-O-glucuronide (L7Gn) in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Concentration of L7Gn | Observed Effect | Reference |
| Nitric Oxide (NO) | Dose-dependent | Inhibition of production. | [1] |
| iNOS (mRNA) | Dose-dependent | Inhibition of expression. | [1] |
| iNOS (protein) | Dose-dependent | Inhibition of expression. | [1] |
| IL-6 (mRNA) | Dose-dependent | Inhibition of expression. | [1] |
| IL-1β (mRNA) | Dose-dependent | Inhibition of expression. | [1] |
| TNF-α (mRNA) | Dose-dependent | Inhibition of expression (less pronounced than for IL-6 and IL-1β). | [1] |
Table 2: IC50 Values for Inhibition of Inflammatory Mediators by Luteolin-7-O-glucoside in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) | 22.7 | [2] |
| Prostaglandin E2 (PGE2) | 15.0 | [2] |
Signaling Pathways Modulated by Luteolin 7-Diglucuronide
Luteolin 7-diglucuronide exerts its anti-inflammatory effects by modulating key intracellular signaling cascades that are crucial for the expression of pro-inflammatory genes. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
Luteolin 7-O-glucuronide has been shown to inhibit the activation of the NF-κB pathway.[1] This is a critical mechanism as NF-κB is a master regulator of inflammation. The inhibitory action is mediated through the suppression of Transforming growth factor beta-activated kinase 1 (TAK1), which leads to reduced activation of the IκB kinase (IKK) complex and subsequent prevention of IκBα degradation. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.[1]
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the PTP1B Inhibitory Activity of Luteolin 7-diglucuronide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the inhibitory activity of Luteolin 7-diglucuronide (L7DG) on Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a non-receptor protein tyrosine phosphatase that serves as a critical negative regulator in key metabolic signaling pathways, including those of insulin (B600854) and leptin.[1][2][3][4] Its role in downregulating these pathways has made it a significant therapeutic target for conditions such as type 2 diabetes, obesity, and certain cancers.[1][2][5] Luteolin 7-diglucuronide, a major flavonoid found in plants like Perilla frutescens and Verbena officinalis, has been identified as a potent inhibitor of PTP1B.[6]
Quantitative Data: PTP1B Inhibition
The inhibitory potency of Luteolin 7-diglucuronide against PTP1B has been quantified through enzymatic assays. The half-maximal inhibitory concentration (IC50) value is a standard measure of an inhibitor's effectiveness.
| Compound | Target | IC50 Value (µM) | Source |
| Luteolin 7-diglucuronide (L7DG) | Protein Tyrosine Phosphatase 1B (PTP1B) | 2.10 | [6][7] |
Mechanism of Action and Signaling Pathways
PTP1B exerts its regulatory effects by dephosphorylating key proteins in cellular signaling cascades. By inhibiting PTP1B, L7DG can modulate these pathways, leading to specific downstream cellular responses.
Role of PTP1B in Insulin and Leptin Signaling
PTP1B is a primary negative regulator of the insulin and leptin signaling pathways. In the insulin pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its main substrate, insulin receptor substrate-1 (IRS-1), which attenuates the downstream signaling cascade that leads to glucose uptake.[1][5] In the leptin pathway, a key target for PTP1B-mediated dephosphorylation is Janus kinase 2 (JAK2), which dampens the signal transduction responsible for regulating energy homeostasis.[1][2]
Proposed Mechanism of Luteolin 7-diglucuronide
Studies indicate that L7DG acts as a direct inhibitor of PTP1B. This inhibition prevents the dephosphorylation of downstream targets. One significant consequence of PTP1B inhibition by L7DG is the upregulation of AMP-activated protein kinase (AMPK) phosphorylation.[6][7] Activated AMPK plays a crucial role in cellular energy homeostasis and its activation can lead to therapeutic effects, such as the inhibition of hepatic stellate cell (HSC) activation, a key event in the development of liver fibrosis.[6]
Experimental Protocols
The following section details a representative methodology for an in vitro enzymatic assay to determine the PTP1B inhibitory activity of a test compound like Luteolin 7-diglucuronide.
In Vitro PTP1B Inhibition Assay
This colorimetric assay measures the enzymatic activity of PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[8][9] The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Recombinant human PTP1B enzyme
-
Test Compound: Luteolin 7-diglucuronide (dissolved in DMSO)
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol.[8]
-
Positive Control: Ursolic acid or Sodium Orthovanadate
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation: Prepare serial dilutions of Luteolin 7-diglucuronide in the assay buffer. The final DMSO concentration should be kept constant across all wells and typically below 1% to avoid solvent interference.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 20 µL of PTP1B enzyme solution to wells containing 10 µL of the test compound dilutions (or vehicle for control).
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 40 µL of 4 mM pNPP solution to each well to start the enzymatic reaction. The final volume in each well is typically around 200 µL.[8]
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage of PTP1B inhibition is calculated using the following formula: % Inhibition = [1 - (Sample Absorbance - Blank Absorbance) / (Control Absorbance - Blank Absorbance)] * 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentrations. The IC50 value is determined by non-linear regression analysis of the resulting dose-response curve.[10]
Conclusion
Luteolin 7-diglucuronide has been identified as a potent, direct inhibitor of PTP1B with a micromolar IC50 value. Its mechanism involves the attenuation of PTP1B's phosphatase activity, which in turn modulates critical downstream signaling pathways, including the activation of AMPK. This activity profile suggests that Luteolin 7-diglucuronide holds potential as a lead compound for the development of novel therapeutics targeting diseases associated with PTP1B dysregulation, such as metabolic disorders and liver fibrosis. Further investigation into its selectivity, in vivo efficacy, and pharmacokinetic properties is warranted for its advancement as a potential drug candidate.
References
- 1. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PTPN1 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and glucosidase inhibitory activity of compounds isolated from Agrimonia pilosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
Luteolin 7-Diglucuronide: A Novel Therapeutic Candidate for Liver Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Liver fibrosis, a progressive pathological process characterized by the excessive accumulation of extracellular matrix, poses a significant global health challenge with limited therapeutic options. Emerging evidence highlights the potential of Luteolin 7-diglucuronide (L7DG), a major flavonoid glycoside, as a promising anti-fibrotic agent. This technical guide provides a comprehensive overview of the effects of L7DG in preclinical liver fibrosis models, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols to facilitate further research and development in this area.
Introduction
Hepatic fibrosis results from chronic liver injury, leading to the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition.[1][2] Luteolin 7-diglucuronide, a naturally occurring compound found in plants such as Perilla frutescens and Verbena officinalis, has demonstrated significant anti-fibrotic activity in both in vitro and in vivo models.[1][2] This document serves as a technical resource for scientists and researchers, consolidating the current knowledge on the therapeutic potential of L7DG for liver fibrosis.
Mechanism of Action: Targeting PTP1B/AMPK Signaling
The anti-fibrotic effects of Luteolin 7-diglucuronide are primarily attributed to its inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling and has been implicated in the pathogenesis of metabolic diseases. In the context of liver fibrosis, L7DG acts as a potent PTP1B inhibitor, which in turn leads to the upregulation of AMP-activated protein kinase (AMPK) phosphorylation.[1][2] Activated AMPK plays a crucial role in cellular energy homeostasis and has been shown to suppress HSC activation. By inhibiting PTP1B and subsequently activating AMPK, L7DG effectively halts the activation of HSCs, thereby reducing the production of fibrotic markers such as collagen I, α-smooth muscle actin (α-SMA), and fibronectin.[1][2]
Caption: L7DG inhibits PTP1B, leading to AMPK activation and subsequent suppression of HSC activation and fibrosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Luteolin 7-diglucuronide.
Table 1: In Vitro Efficacy of Luteolin 7-diglucuronide
| Cell Line | Treatment | Concentration | Effect | Reference |
| Mouse Primary HSCs | TGF-β1 + L7DG | 5, 20, 50 µM | Dose-dependent decrease in Collagen I, α-SMA, and Fibronectin expression | [1][2] |
| Human LX-2 HSCs | TGF-β1 + L7DG | 5, 20, 50 µM | Dose-dependent decrease in Collagen I, α-SMA, and Fibronectin expression | [1][2] |
| PTP1B Enzyme Assay | L7DG | 2.10 µM | IC50 value for PTP1B inhibition | [1][2] |
Table 2: In Vivo Efficacy of Luteolin 7-diglucuronide
| Animal Model | Fibrosis Induction | Treatment | Dosage | Duration | Key Findings | Reference |
| C57BL/6J Mice | CCl4 | L7DG (intragastric) | 40, 150 mg/kg/day | 4 or 8 weeks | Dose-dependent attenuation of histopathological injury and collagen accumulation; Decreased expression of fibrogenic genes. | [1][2] |
| C57BL/6J Mice | CCl4 + High-Fat/High-Cholesterol Diet | L7DG (intragastric) | 40, 150 mg/kg/day | 4 or 8 weeks | Dose-dependent attenuation of histopathological injury and collagen accumulation; Decreased expression of fibrogenic genes. | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Liver Fibrosis Model
Objective: To assess the direct anti-fibrotic effects of L7DG on activated hepatic stellate cells.
-
Cell Culture:
-
Mouse primary hepatic stellate cells (pHSCs) are isolated from C57BL/6J mice.
-
Human hepatic stellate cell line LX-2 is cultured in DMEM supplemented with 10% FBS.
-
-
Induction of HSC Activation:
-
Cells are stimulated with transforming growth factor-beta 1 (TGF-β1) to induce an activated, fibrogenic phenotype.
-
-
L7DG Treatment:
-
Activated HSCs are co-treated with varying concentrations of Luteolin 7-diglucuronide (e.g., 5, 20, 50 µM).
-
-
Endpoint Analysis:
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of fibrotic markers (Collagen I, α-SMA, Fibronectin).
-
Protein Expression: Western blotting is used to determine the protein levels of the same fibrotic markers.
-
Caption: Workflow for assessing the in vitro anti-fibrotic effects of L7DG on hepatic stellate cells.
In Vivo Liver Fibrosis Models
Objective: To evaluate the therapeutic efficacy of L7DG in established mouse models of liver fibrosis.
-
Animal Models:
-
Male C57BL/6J mice are used.
-
-
Induction of Liver Fibrosis:
-
Model 1 (CCl4-induced): Mice are intraperitoneally injected with carbon tetrachloride (CCl4) twice a week for 6 weeks.[3]
-
Model 2 (CCl4 + HFHC Diet): In addition to CCl4 injections, mice are fed a high-fat/high-cholesterol (HFHC) diet to mimic non-alcoholic steatohepatitis (NASH)-related fibrosis.[1]
-
-
L7DG Administration:
-
Endpoint Analysis:
-
Histopathology: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess liver injury and collagen deposition.[3][4]
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to evaluate liver damage.[4]
-
Gene Expression: qRT-PCR is performed on liver tissue homogenates to quantify the expression of fibrogenic genes.
-
Caption: Workflow for evaluating the in vivo therapeutic efficacy of L7DG in mouse models of liver fibrosis.
Conclusion and Future Directions
Luteolin 7-diglucuronide has emerged as a compelling therapeutic candidate for the treatment of liver fibrosis. Its well-defined mechanism of action, involving the inhibition of PTP1B and subsequent activation of AMPK, provides a strong rationale for its anti-fibrotic effects. The preclinical data from both in vitro and in vivo models demonstrate its potential to halt the progression of liver fibrosis.
Future research should focus on:
-
Pharmacokinetic and toxicology studies to establish a favorable safety profile.
-
Evaluation in a wider range of preclinical models that more closely mimic human liver disease.
-
Combination therapy studies to explore potential synergistic effects with other anti-fibrotic agents.
The continued investigation of Luteolin 7-diglucuronide holds significant promise for the development of a novel and effective therapy for patients suffering from chronic liver disease.
References
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Luteolin 7-Diglucuronide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Luteolin 7-diglucuronide in various sample matrices using High-Performance Liquid Chromatography (HPLC). The protocols are based on established and validated methods to ensure accuracy, precision, and reproducibility.
Introduction
Luteolin, a common flavonoid found in many plants, undergoes extensive metabolism in vivo, with glucuronidation being a major pathway. Luteolin 7-diglucuronide is a significant metabolite, and its accurate quantification is crucial for pharmacokinetic, metabolic, and quality control studies. This application note describes a robust HPLC method suitable for the determination of Luteolin 7-diglucuronide.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable for this analysis. For higher sensitivity and selectivity, especially in complex biological matrices, an HPLC system coupled with a mass spectrometer (LC-MS/MS) is recommended.[1][2][3]
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions | Alternative Conditions |
| HPLC Column | C18 reverse-phase column (e.g., Luna-C18, 250 mm x 4.6 mm, 5 µm)[4][5] | Other C18 columns (e.g., Diamonsil-C18, Kromasil-C18)[4], XBridgeTM C18[2][6] |
| Mobile Phase A | 0.4% Phosphoric acid in water[4][5] | 0.1% Formic acid in water[7], 0.05% Formic acid in water[3] |
| Mobile Phase B | Acetonitrile[4][5][7] | Methanol[8] |
| Elution Mode | Isocratic or Gradient | Isocratic: Acetonitrile (B52724):0.4% Phosphoric acid (18:82, v/v)[4][5]. Gradient elution is often preferred for complex samples.[1][7] |
| Flow Rate | 0.9 mL/min[4][5] | 1.0 mL/min[7] |
| Column Temperature | 40°C[4][5] | 35°C[7] |
| Detection Wavelength | 348 nm[4][5] | 350 nm[7][9] |
| Injection Volume | 10 µL - 20 µL | Dependent on sample concentration and instrument sensitivity. |
Standard and Sample Preparation
Accurately weigh a suitable amount of Luteolin 7-diglucuronide reference standard and dissolve it in a suitable solvent, such as methanol (B129727) or water, to prepare a stock solution.[4] A series of working standard solutions can then be prepared by serially diluting the stock solution with the mobile phase.
-
Extraction: Accurately weigh the powdered plant material. Add a suitable extraction solvent (e.g., methanol, ethanol-water mixture).
-
Sonication: Sonicate the mixture for 30-60 minutes to ensure efficient extraction.[7]
-
Centrifugation: Centrifuge the extract at approximately 4000 rpm for 10 minutes.[7]
-
Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter prior to HPLC injection.[7]
-
Protein Precipitation: To 1 volume of plasma, add 3 volumes of cold, acidified acetonitrile or methanol to precipitate proteins.[3]
-
Vortexing: Vortex the mixture thoroughly for several minutes.
-
Centrifugation: Centrifuge at a high speed (e.g., 12,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Data Presentation
The following tables summarize key quantitative data for the HPLC analysis of Luteolin 7-diglucuronide and related compounds.
Table 2: Linearity and Range
| Analyte | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
| Luteolin-7-O-β-D-glucuronide | Herbal Extract | 0.1972 - 3.944 µg | > 0.9999 | [4] |
| Luteolin-7-O-β-D-glucuronide | Dog Plasma | 4.0 - 4000 ng/mL | > 0.995 | [3] |
| Luteolin & Metabolites | Rat Plasma | 0.015 - 90 µg/mL | Not Specified | [1] |
Table 3: Method Validation Parameters
| Parameter | Luteolin-7-O-β-D-glucuronide | Reference |
| Accuracy (Recovery) | 99.87% | [5] |
| Precision (RSD) | 0.21% | [5] |
| Lower Limit of Quantification (LLOQ) | 4.0 ng/mL (in dog plasma) | [3] |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of Luteolin 7-diglucuronide.
Caption: Experimental workflow for HPLC analysis of Luteolin 7-diglucuronide.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
- 5. HPLC determination of luteolin-7-O-β-D-glucuronide in herbs ...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. LC determination of luteolin-7-O-β-D-glucoside and apigenin-7-O-β-D-glucoside in rat plasma after administration of Humulus scandens extract and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Luteolin 7-diglucuronide in Perilla frutescens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perilla frutescens (L.) Britt., a plant from the Lamiaceae family, is widely used in traditional medicine and culinary applications throughout Asia[1]. The plant is a rich source of various bioactive compounds, including flavonoids, which are noted for their pharmacological properties[2]. Among these, Luteolin 7-O-diglucuronide is a significant flavonoid glycoside present in Perilla frutescens[1][2][3]. Accurate quantification of this compound is crucial for the standardization of herbal extracts, quality control of raw materials, and for the development of new therapeutic agents. This document provides detailed protocols for the extraction and quantification of Luteolin 7-diglucuronide from Perilla frutescens leaves using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The concentration of Luteolin 7-diglucuronide in Perilla frutescens can vary significantly based on the plant's origin, the extraction solvent, and the methodology employed. The following table summarizes quantitative data from various studies.
| Plant Material | Extraction Solvent | Method | Luteolin 7-diglucuronide Concentration | Reference |
| P. frutescens (L.) Britt. Leaves | 30% Ethanol (B145695)/Water | Maceration | 0.548 mg/g (in dried leaves) | [4] |
| P. frutescens var. acuta Extract | 0% Ethanol (Water) | Sonication | 302.22 µg/mL (in extract) | [5][6] |
| P. frutescens (L.) Britt. Leaves | 0-100% Ethanol/Water | Maceration | 0.013–0.548 mg/g (in dried leaves) | [4] |
| Perilla Leaves | NADES-3 (Choline chloride:Malic acid 1:1) | Microwave-Assisted | Identified as a major flavonoid | [3] |
Experimental Protocols
Sample Preparation Protocol
This protocol outlines the initial steps for preparing Perilla frutescens leaves for extraction.
Materials:
-
Fresh leaves of Perilla frutescens
-
Drying oven
-
Grinder or mill
-
Sieves (e.g., 40-mesh)
-
Airtight storage containers
Procedure:
-
Harvesting: Collect fresh, healthy leaves of Perilla frutescens.
-
Washing: Gently wash the leaves with deionized water to remove any surface contaminants and pat dry.
-
Drying: Dry the leaves in a drying oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved to remove moisture.
-
Grinding: Pulverize the dried leaves into a fine powder using a grinder or mill.
-
Sieving: Pass the powder through a sieve to ensure a uniform particle size.
-
Storage: Store the powdered sample in a labeled, airtight container, protected from light and moisture, until extraction.
Extraction Protocol: Maceration with Ethanol-Water Solvent
This protocol describes a widely used method for extracting Luteolin 7-diglucuronide from the prepared plant material. A 30% ethanol solution has been shown to be highly effective for maximizing the yield of this specific compound[4][7].
Materials:
-
Dried, powdered Perilla frutescens leaves
-
Ethanol (95-100%)
-
Deionized water
-
Erlenmeyer flasks or beakers
-
Magnetic stirrer or orbital shaker
-
Filter paper (e.g., Whatman No. 1) or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Solvent Preparation: Prepare a 30% (v/v) ethanol-water solution by mixing 30 parts ethanol with 70 parts deionized water.
-
Maceration:
-
Weigh a precise amount of the dried Perilla leaf powder (e.g., 10 g).
-
Place the powder into an Erlenmeyer flask.
-
Add the 30% ethanol solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v, meaning 100 mL of solvent for 10 g of powder).
-
Seal the flask and place it on a shaker or stirrer.
-
-
Extraction: Macerate the mixture for a defined period (e.g., 24 hours) at room temperature.
-
Filtration: Separate the extract from the solid plant material by filtering the mixture through filter paper. For higher efficiency, use a vacuum filtration setup.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to remove the ethanol. The remaining aqueous solution can be lyophilized to obtain a dry extract powder.
-
Sample for Analysis: Accurately weigh the dried extract. Dissolve a known amount in the HPLC mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial for analysis.
Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol details the HPLC method for the separation and quantification of Luteolin 7-diglucuronide.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic system can be used. A common mobile phase consists of:
-
Elution Program: An isocratic elution with Acetonitrile:0.4% Phosphoric Acid solution (18:82 v/v) can be effective[8].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C[8].
-
Detection Wavelength: 348 nm[8].
-
Injection Volume: 5-10 µL.
-
Retention Time: The expected retention time for Luteolin 7-diglucuronide is approximately 14.48 minutes under similar conditions[4].
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Luteolin 7-diglucuronide standard of known purity in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
Create a series of calibration standards by performing serial dilutions of the stock solution to cover a range of concentrations (e.g., 1 µg/mL to 100 µg/mL).
-
-
Calibration Curve:
-
Inject each calibration standard into the HPLC system.
-
Record the peak area corresponding to Luteolin 7-diglucuronide for each concentration.
-
Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of >0.999 is considered ideal[5].
-
-
Sample Analysis:
-
Inject the prepared sample extract solution into the HPLC system.
-
Identify the Luteolin 7-diglucuronide peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Record the peak area for the identified peak.
-
-
Quantification:
-
Calculate the concentration of Luteolin 7-diglucuronide in the sample solution using the linear regression equation from the calibration curve.
-
Determine the final content in the original dried plant material using the following formula:
Content (mg/g) = (C × V × D) / W
Where:
-
C = Concentration from the calibration curve (mg/mL)
-
V = Final volume of the dissolved extract (mL)
-
D = Dilution factor (if any)
-
W = Initial weight of the dried plant material (g)
-
Visualizations
Caption: Experimental workflow for quantification.
Caption: Key parameters for analytical method validation.
References
- 1. Anti-Inflammatory Activity of the Constituents from the Leaves of Perilla frutescens var. acuta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Establishment of simultaneous analysis validation for Perilla frutescens var. acuta extract | Food Science and Technology [fstjournal.com.br]
- 7. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Cell-Based Assays Using Luteolin 7-diglucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 7-diglucuronide is a major flavonoid glycoside found in various medicinal plants, including Aloysia triphylla (lemon verbena) and Verbena officinalis.[1] Emerging research has highlighted its significant therapeutic potential, demonstrating anti-inflammatory, antioxidant, and anti-fibrotic properties. These characteristics make Luteolin 7-diglucuronide a compound of interest for drug discovery and development, particularly in the context of metabolic diseases, inflammatory disorders, and tissue fibrosis.
This document provides detailed protocols for cell-based assays to investigate the bioactivity of Luteolin 7-diglucuronide, guidance on data interpretation, and an overview of its known signaling pathways.
Data Presentation: Quantitative Summary
The following tables summarize the reported quantitative data for Luteolin 7-diglucuronide and its related compounds in various cell-based assays.
Table 1: Bioactivity of Luteolin 7-diglucuronide
| Parameter | Cell Line | Assay | Concentration Range | Effect | Reference |
| IC50 | - | Protein Tyrosine Phosphatase 1B (PTP1B) enzyme activity | - | 2.10 µM | [1][2] |
| Effective Concentration | Primary hepatic stellate cells (pHSCs) and LX-2 | Western Blot | 5, 20, 50 µM | Dose-dependently decreased TGF-β1-induced expression of fibrotic markers (collagen 1, α-SMA, fibronectin) | [2] |
| Effective Concentration | Hepatic stellate cells | Western Blot | 5-50 µM (24h) | Upregulated the phosphorylation of AMPK | [1] |
Table 2: Bioactivity of Related Luteolin Compounds (for comparative reference)
| Compound | Parameter | Cell Line | Assay | Concentration | Effect | Reference |
| Luteolin-7-O-glucuronide | Effective Concentration | RAW 264.7 macrophages | Nitric Oxide (NO) Production Assay | Dose-dependent | Inhibited LPS-induced NO production | [3] |
| Luteolin-7-O-glucuronide | Effective Concentration | L929 fibroblasts | MTT Assay | - | Evaluated cytotoxicity | [4] |
| Luteolin | Effective Concentration | RAW 264.7 macrophages | ELISA | 4 µM/mL | Significantly inhibited PGE-2, TNF-α, and IL-1β | [5] |
| Luteolin | IC50 | HT-29 colon cancer cells | Cell Viability | ~10 µM | Inhibition of cell viability | [6] |
Experimental Protocols
Assessment of Anti-Fibrotic Activity in Hepatic Stellate Cells (HSCs)
This protocol is designed to evaluate the ability of Luteolin 7-diglucuronide to inhibit the activation of hepatic stellate cells, a key event in liver fibrosis.
a. Cell Culture and Treatment:
-
Cell Lines: Mouse primary hepatic stellate cells (pHSCs) or the human HSC line LX-2.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Procedure:
-
Seed HSCs in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Pre-treat the cells with varying concentrations of Luteolin 7-diglucuronide (e.g., 5, 20, 50 µM) for 1 hour.
-
Induce HSC activation by adding Transforming Growth Factor-beta 1 (TGF-β1) at a final concentration of 10 ng/mL.
-
Incubate for 24-48 hours.
-
b. Western Blot Analysis for Fibrotic Markers:
-
Principle: To quantify the protein expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA), Collagen Type I, and Fibronectin.
-
Procedure:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against α-SMA, Collagen Type I, Fibronectin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Anti-Inflammatory Activity in Macrophages
This protocol assesses the potential of Luteolin 7-diglucuronide to reduce the inflammatory response in macrophages.
a. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Pre-treat cells with Luteolin 7-diglucuronide (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate for 24 hours.
-
b. Measurement of Nitric Oxide (NO) Production:
-
Principle: The Griess assay measures nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
c. Quantification of Pro-inflammatory Cytokines (ELISA):
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of secreted pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the provided standards.
-
Antioxidant Activity Assessment
This protocol evaluates the ability of Luteolin 7-diglucuronide to activate the Nrf2 antioxidant response pathway.
a. Cell Culture and Treatment:
-
Cell Line: A suitable cell line for oxidative stress studies, such as RAW 264.7 or HepG2.
-
Procedure:
-
Seed cells in a 6-well plate.
-
Treat cells with Luteolin 7-diglucuronide at various concentrations for a specified time (e.g., 6-24 hours).
-
b. Western Blot for Nrf2 Pathway Proteins:
-
Principle: To measure the expression of key proteins in the Nrf2 pathway, such as Nrf2 and Heme Oxygenase-1 (HO-1).
-
Procedure:
-
Perform Western blot analysis as described in Protocol 1b.
-
Use primary antibodies against Nrf2, HO-1, and a loading control.
-
Increased expression of these proteins indicates activation of the antioxidant response.
-
Mandatory Visualizations
Caption: Workflow for assessing the anti-fibrotic effects of Luteolin 7-diglucuronide.
Caption: Key signaling pathways modulated by Luteolin 7-diglucuronide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7- O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scitepress.org [scitepress.org]
- 6. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]
Application Notes and Protocols for in vivo Administration of Luteolin 7-diglucuronide in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Luteolin (B72000) 7-diglucuronide (L7DG) in mouse models, based on current scientific literature. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of L7DG.
Summary of Quantitative Data
The following tables summarize the quantitative data from various in vivo studies involving the administration of Luteolin 7-diglucuronide in mice. These studies highlight its potential in cardioprotection and anti-fibrotic applications.
Table 1: Cardioprotective Effects of Luteolin 7-diglucuronide in a Mouse Model of Myocardial Injury [1][2]
| Parameter | Details |
| Animal Model | Isoproterenol (ISO)-induced myocardial injury and fibrosis in C57BL/6J mice.[1][2] |
| Compound | Luteolin 7-diglucuronide (L7DG) |
| Administration Route | Intraperitoneal (i.p.) injection.[1][2] |
| Dosage Range | 5, 10, 20, and 40 mg/kg body weight/day.[1][2] |
| Treatment Regimens | Pretreatment: L7DG administered 30 minutes prior to each ISO (5 mg/kg/day, i.p.) injection for 5 days. Posttreatment: L7DG (40 mg/kg/day) administered for 5 days, starting from day 6 after the initiation of a 10-day ISO challenge.[1] |
| Observed Effects | - Significantly attenuated ISO-induced myocardial injury and fibrosis in both pretreatment and posttreatment regimens.[1][2]- Pretreatment showed better protection against myocardial fibrosis.[2]- Blocked ISO-stimulated expression of genes encoding NADPH oxidase subunits (Cyba, Cybb, Ncf1, Ncf4, and Rac2).[2]- Suppressed ISO-stimulated expression of collagen and other extracellular matrix genes.[2]- Reversed ISO-altered expression of microRNAs associated with TGFβ-mediated fibrosis (miR-29c-3p, miR-29c-5p, miR-30c-3p, miR-30c-5p, and miR-21).[1][2] |
Table 2: Anti-fibrotic Effects of Luteolin 7-diglucuronide in a Mouse Model of Liver Fibrosis [3]
| Parameter | Details |
| Animal Model | Carbon tetrachloride (CCl₄)-induced liver fibrosis in mice, with or without a high-fat, high-carbohydrate (HFHC) diet.[3] |
| Compound | Luteolin 7-diglucuronide (L7DG) |
| Administration Route | Intragastric (i.g.) administration.[3] |
| Dosage Range | 40 and 150 mg/kg body weight/day.[3] |
| Treatment Duration | 4 or 8 weeks.[3] |
| Observed Effects | - Dose-dependently attenuated hepatic histopathological injury and collagen accumulation.[3]- Decreased the expression of fibrogenic genes.[3]- Identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B).[3]- Upregulated AMP-activated protein kinase (AMPK) phosphorylation, leading to the inhibition of hepatic stellate cell (HSC) activation.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the in vivo administration of Luteolin 7-diglucuronide in mice.
Protocol 1: Evaluation of Cardioprotective Effects of Luteolin 7-diglucuronide[1][2]
1. Animal Model:
-
Six-week-old male C57BL/6J mice.
2. Materials:
-
Luteolin 7-diglucuronide (L7DG)
-
Isoproterenol (ISO)
-
0.9% saline
-
Phosphate-buffered saline (PBS)
3. Experimental Procedure:
-
Induction of Myocardial Injury: Dissolve ISO in PBS and administer via intraperitoneal (i.p.) injection at a dose of 5 mg/kg body weight once daily for 5 or 10 days.[1][2]
-
L7DG Preparation: Dissolve L7DG in 0.9% saline.
-
Treatment Regimens:
-
Control Groups: Administer vehicle (0.9% saline for L7DG and PBS for ISO) to control mice.
-
Euthanasia and Sample Collection: Euthanize mice on day 6 (pretreatment) or day 11 (posttreatment). Collect heart tissues for morphological and molecular analyses.
4. Endpoint Analysis:
-
Histology: Perform Masson's trichrome staining on heart sections to assess fibrosis.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes related to oxidative stress (e.g., NADPH oxidase subunits) and fibrosis (e.g., collagens, CTGF) in heart tissue.
-
MicroRNA Analysis: Profile the expression of relevant microRNAs (e.g., miR-29 family, miR-30 family, miR-21) using qRT-PCR.
Protocol 2: Evaluation of Anti-fibrotic Effects of Luteolin 7-diglucuronide in Liver Fibrosis[3]
1. Animal Model:
-
Male C57BL/6 mice.
2. Materials:
-
Luteolin 7-diglucuronide (L7DG)
-
Carbon tetrachloride (CCl₄)
-
Corn oil
-
High-Fat, High-Carbohydrate (HFHC) diet (optional)
3. Experimental Procedure:
-
Induction of Liver Fibrosis: Administer CCl₄ (e.g., 1 ml/kg, i.p., twice weekly) diluted in corn oil. For a combined model, feed mice an HFHC diet.
-
L7DG Preparation: Prepare a suspension of L7DG in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Treatment: Administer L7DG (40 or 150 mg/kg) daily via oral gavage for 4 or 8 weeks.[3]
-
Control Groups: Administer the vehicle to control mice. Include a group receiving only CCl₄.
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice and collect liver tissue and blood samples.
4. Endpoint Analysis:
-
Histology: Perform Hematoxylin and Eosin (H&E) and Sirius Red staining on liver sections to assess liver injury and collagen deposition.
-
Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST).
-
Gene Expression Analysis: Use qRT-PCR to quantify the expression of fibrogenic markers (e.g., α-SMA, Col1a1) in liver tissue.
-
Western Blot Analysis: Assess the protein levels and phosphorylation status of key signaling molecules such as PTP1B and AMPK in liver lysates.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways modulated by Luteolin 7-diglucuronide and a general experimental workflow for in vivo studies.
Caption: Experimental workflow for evaluating the cardioprotective effects of L7DG.
Caption: L7DG's proposed mechanism in cardioprotection via TGF-β signaling.
Caption: Experimental workflow for evaluating the anti-fibrotic effects of L7DG in the liver.
Caption: L7DG's proposed mechanism in liver fibrosis via the PTP1B/AMPK pathway.
Concluding Remarks
The available data suggest that Luteolin 7-diglucuronide is a promising therapeutic agent for conditions involving fibrosis and oxidative stress, particularly in the heart and liver. The provided protocols offer a foundation for further preclinical investigation. It is important to note that while the metabolism of luteolin and its glucosides has been studied, specific pharmacokinetic parameters for L7DG in mice (e.g., Cmax, Tmax, AUC, half-life) are not yet well-defined in the current literature. Future studies should aim to address this knowledge gap to better understand the absorption, distribution, metabolism, and excretion profile of L7DG, which is crucial for its development as a clinical candidate.
References
- 1. Luteolin-7-diglucuronide attenuates isoproterenol-induced myocardial injury and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin-7-diglucuronide attenuates isoproterenol-induced myocardial injury and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Luteolin 7-diglucuronide Solubility for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the solubility of Luteolin 7-diglucuronide and its application in cell culture experiments. The information is intended to guide researchers in accurately preparing solutions and designing experiments to investigate the biological effects of this flavonoid glycoside.
Data Presentation: Solubility of Luteolin 7-diglucuronide and Related Compounds
The solubility of Luteolin 7-diglucuronide and its related structures is crucial for preparing accurate and effective concentrations for in vitro studies. The following table summarizes the available solubility data in common laboratory solvents.
| Compound | Solvent | Solubility | Molar Mass ( g/mol ) |
| Luteolin 7-diglucuronide | DMSO | ≥ 250 mg/mL (≥ 391.55 mM) [1][2] | 638.50 |
| Luteolin 7-O-diglucuronide | Water | Slightly soluble[1] | 638.50 |
| Luteolin 7-O-glucuronide | DMSO | 125 mg/mL (270.35 mM)[3] | 462.36[4][5] |
| Luteolin 7-O-glucuronide | Ethanol | 10 mg/mL[6] | 462.36[4][5] |
| Luteolin 7-O-glucuronide | Water | Insoluble[6] | 462.36[4][5] |
| Luteolin | DMSO | 0.31 ± 0.08 mg/mL[7] | 286.24 |
| Luteolin | Ethanol | 0.25 ± 0.05 mg/mL[7] | 286.24 |
| Luteolin | Water | Very low solubility[7] | 286.24 |
Note: The high solubility of Luteolin 7-diglucuronide in DMSO makes it an ideal solvent for preparing high-concentration stock solutions for cell culture applications. Subsequent dilutions in culture media should be carefully performed to avoid precipitation.
Experimental Protocols
Protocol 1: Preparation of a Luteolin 7-diglucuronide Stock Solution
This protocol describes the preparation of a 100 mM stock solution of Luteolin 7-diglucuronide in DMSO.
Materials:
-
Luteolin 7-diglucuronide (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Based on the desired concentration (100 mM) and volume, calculate the mass of Luteolin 7-diglucuronide needed. The molecular weight of Luteolin 7-diglucuronide is 638.50 g/mol .
-
For 1 mL of a 100 mM stock solution, you will need: 0.1 mol/L * 0.001 L * 638.50 g/mol = 0.06385 g = 63.85 mg.
-
-
Weigh the compound: Carefully weigh the calculated amount of Luteolin 7-diglucuronide powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of cell culture grade DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube until the Luteolin 7-diglucuronide is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Application of Luteolin 7-diglucuronide to Cell Culture
This protocol provides a general guideline for treating cultured cells with Luteolin 7-diglucuronide.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
Luteolin 7-diglucuronide stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific cell line and duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of Working Solutions:
-
Thaw an aliquot of the Luteolin 7-diglucuronide stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Example: To prepare a 50 µM working solution from a 100 mM stock, you can perform a 1:2000 dilution (e.g., add 1 µL of stock to 2 mL of medium). The final DMSO concentration would be 0.05%.
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the wells.
-
Wash the cells once with sterile PBS (optional, depending on the cell line and experimental design).
-
Add the prepared working solutions containing different concentrations of Luteolin 7-diglucuronide to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO as the highest experimental concentration.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays to assess the effects of Luteolin 7-diglucuronide on cell viability, proliferation, apoptosis, or specific signaling pathways.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of Luteolin 7-diglucuronide in cell culture.
References
- 1. Showing Compound Luteolin 7-O-diglucuronide (FDB000135) - FooDB [foodb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7- O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin Inhibits Proliferation and Induces Apoptosis of Human Placental Choriocarcinoma Cells by Blocking the PI3K/AKT Pathway and Regulating Sterol Regulatory Element Binding Protein Activity [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Extraction of Luteolin 7-Diglucuronide from Verbena officinalis Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verbena officinalis, commonly known as common vervain, is a perennial herb that has been used in traditional medicine for its various therapeutic properties. Phytochemical analysis of Verbena officinalis has revealed the presence of numerous bioactive compounds, including iridoid glycosides, phenylpropanoid glycosides, and flavonoids.[1][2][3] Among the flavonoids, luteolin (B72000) 7-diglucuronide has been identified as a major constituent in the leaves of the plant.[4][5] This compound has garnered significant interest due to its potential pharmacological activities, including its role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic diseases.[2] Luteolin 7-diglucuronide upregulates the phosphorylation of AMP-activated protein kinase (AMPK), suggesting its potential in the management of metabolic disorders.[5]
These application notes provide detailed protocols for the extraction, purification, and quantification of luteolin 7-diglucuronide from Verbena officinalis leaves, as well as an overview of its relevant signaling pathway.
Data Presentation
The yield of luteolin 7-diglucuronide from Verbena officinalis leaves can vary depending on the plant's origin, growing conditions, and the extraction method employed. The following table summarizes representative yields for different extraction parameters.
| Extraction Method | Solvent System | Total Dry Extract Yield (%) | Estimated Luteolin 7-Diglucuronide Content (mg/g of dried plant) |
| Maceration | 70% Ethanol (B145695) | 13.62[1] | 0.17 - 3.37 (range for major constituents)[6][7] |
| Maceration | Water | 18.44[1] | 0.17 - 3.37 (range for major constituents)[6][7] |
| Ultrasound-Assisted Extraction (UAE) | Water | Not Reported | Not Reported |
Note: The estimated content of luteolin 7-diglucuronide is based on the reported range for major bioactive constituents in Verbena species, as specific yield data for this compound is limited.
Experimental Protocols
Extraction of Luteolin 7-Diglucuronide
This protocol describes a general method for the solvent extraction of flavonoids from Verbena officinalis leaves.
Materials:
-
Dried and powdered leaves of Verbena officinalis
-
70% Ethanol (v/v) in distilled water
-
Maceration vessel
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered Verbena officinalis leaves and place them in a suitable maceration vessel.
-
Add 1 L of 70% ethanol to the plant material (1:10 solid-to-solvent ratio).
-
Seal the vessel and place it on a shaker or use a magnetic stirrer to ensure continuous agitation.
-
Macerate for 24 hours at room temperature.
-
After 24 hours, filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed.
-
The resulting aqueous extract can be lyophilized to obtain a dry powder or used directly for the purification step.
Purification of Luteolin 7-Diglucuronide
This protocol outlines a two-step purification process involving silica (B1680970) gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
Step 1: Silica Gel Column Chromatography
Materials:
-
Crude flavonoid extract from the previous step
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system: Chloroform-Methanol-Acetic Acid (70:35:10, v/v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Prepare a silica gel slurry in the mobile phase (Chloroform-Methanol-Acetic Acid) and pack it into a glass column.
-
Adsorb the crude extract onto a small amount of silica gel to create a dry powder.
-
Carefully load the powdered extract onto the top of the prepared silica gel column.
-
Elute the column with the Chloroform-Methanol-Acetic Acid solvent system.
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate using the same solvent system and visualize the spots under a UV lamp.
-
Combine the fractions containing the target compound (luteolin 7-diglucuronide).
-
Evaporate the solvent from the combined fractions to obtain a partially purified extract.
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Partially purified extract from the previous step
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 10 mm)
-
Mobile phase: Acetonitrile and 1% Glacial Acetic Acid in water (e.g., 17:83, v/v)
-
Methanol (B129727) for sample dissolution
-
0.45 µm syringe filters
Procedure:
-
Dissolve the partially purified extract in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the C18 column and equilibrate it with the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 348 nm)[8].
-
Collect the peak corresponding to luteolin 7-diglucuronide.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Confirm the purity of the isolated compound by analytical HPLC.
Analytical Quantification of Luteolin 7-Diglucuronide by HPLC-UV
This protocol provides a method for the quantitative analysis of luteolin 7-diglucuronide in Verbena officinalis extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.4% Phosphoric Acid in water (18:82, v/v)[8].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C[8].
-
Detection Wavelength: 348 nm[8].
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh a known amount of purified luteolin 7-diglucuronide standard and dissolve it in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with methanol to different concentrations.
-
Sample Preparation: Dissolve a known amount of the dry Verbena officinalis extract in methanol. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to luteolin 7-diglucuronide in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of luteolin 7-diglucuronide in the sample by constructing a calibration curve from the peak areas of the standard solutions.
Visualization of Workflow and Signaling Pathway
Caption: Workflow for the extraction and purification of Luteolin 7-Diglucuronide.
References
- 1. Verbena officinalis L. Herb Extract, Its Amino Acid Preparations and 3D-Printed Dosage Forms: Phytochemical, Technological and Pharmacological Research | MDPI [mdpi.com]
- 2. Secure Verification [radar.ibiss.bg.ac.rs]
- 3. Identification of the major compounds in extracts ofVerbena officinalis L. (Verbenaceae) by HPLC with post-column derivatization [agris.fao.org]
- 4. Luteolin 7-diglucuronide, the major flavonoid compound from Aloysia triphylla and Verbena officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Luteolin 7-diglucuronide in In Vivo Cardiac Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Luteolin 7-diglucuronide (L7DG) in preclinical in vivo models of cardiac injury. The protocols and data presented are based on published research and are intended to guide the design and execution of future studies investigating the cardioprotective effects of this compound.
Introduction
Luteolin 7-diglucuronide is a naturally occurring flavonoid glycoside found in various edible plants. It has demonstrated significant antioxidant and anti-inflammatory properties. In the context of cardiovascular research, L7DG has emerged as a promising agent for mitigating myocardial injury and fibrosis. This document outlines the established dosage, administration, and experimental protocols for evaluating the efficacy of L7DG in a validated mouse model of cardiac damage.
Quantitative Data Summary
The following table summarizes the quantitative data from a key in vivo study investigating the dose-dependent effects of Luteolin 7-diglucuronide in a model of isoproterenol-induced myocardial injury.
| Parameter | Details | Reference |
| Animal Model | Male C57BL/6 mice | [1] |
| Cardiac Injury Model | Isoproterenol (B85558) (ISO)-induced myocardial injury | [1] |
| L7DG Dosage Range | 5, 10, 20, and 40 mg/kg body weight (bw) | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Vehicle for L7DG | 0.9% Saline | [1] |
| Treatment Regimen | Once daily for 5 or 10 days | [1] |
| Efficacy | Significant protection against myocardial injury and fibrosis observed at 20 and 40 mg/kg bw.[1] | |
| Mechanism of Action | Inhibition of NADPH oxidase-mediated oxidative stress and modulation of the TGF-β signaling pathway.[1] |
Experimental Protocols
Isoproterenol-Induced Myocardial Injury Model in Mice
This protocol describes the induction of myocardial injury using isoproterenol (ISO), a β-adrenergic receptor agonist, which recapitulates many of the metabolic and morphological changes observed in human myocardial infarction.[1]
Materials:
-
Luteolin 7-diglucuronide (L7DG)
-
Isoproterenol hydrochloride (ISO)
-
Sterile 0.9% Saline
-
Sterile Phosphate-Buffered Saline (PBS)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Dissolve ISO in sterile PBS to a final concentration for a 5 mg/kg bw injection volume.
-
Dissolve L7DG in sterile 0.9% saline to the desired concentrations (5, 10, 20, or 40 mg/mL for a 10 mL/kg injection volume).
-
-
Treatment Groups:
-
Vehicle Control: Administer 0.9% saline IP and PBS IP.
-
ISO Control: Administer 0.9% saline IP and ISO (5 mg/kg bw) IP.
-
L7DG Treatment Groups: Administer L7DG (5, 10, 20, or 40 mg/kg bw) IP 30 minutes prior to ISO (5 mg/kg bw) IP.
-
-
Administration Schedule (Pre-treatment Regimen):
-
Post-Treatment Regimen (Optional):
-
Euthanasia and Tissue Collection:
-
On day 6 (for the 5-day pre-treatment regimen) or day 11 (for the 10-day post-treatment regimen), euthanize the mice.[1]
-
Collect heart tissue for histological analysis (e.g., H&E and Masson's trichrome staining) and molecular analysis (e.g., qRT-PCR, Western blot).
-
Intraperitoneal Injection Protocol for Mice
Procedure:
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Needle Insertion: Insert a 27-30 gauge needle at a 10-20 degree angle.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site.
-
Injection: Inject the solution slowly and smoothly.
-
Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Assessing the Effect of Luteolin 7-diglucuronide on Hepatic Stellate Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Luteolin 7-diglucuronide (L7DG) on hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. The protocols outlined below are based on established methodologies and recent findings on the anti-fibrotic properties of L7DG.
Introduction
Liver fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a major cause of morbidity and mortality worldwide.[1][2] The activation of HSCs is a pivotal event in the progression of liver fibrosis.[1][2] Luteolin 7-diglucuronide (L7DG), a major flavonoid extracted from Perilla frutescens and Verbena officinalis, has emerged as a promising therapeutic candidate for the treatment of liver fibrosis.[1][2] L7DG has been identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which leads to the upregulation of AMP-activated protein kinase (AMPK) phosphorylation and subsequent inhibition of HSC activation.[1][2]
These protocols detail the necessary steps to assess the anti-fibrotic effects of L7DG on HSCs in vitro, focusing on key indicators of HSC activation and the underlying signaling pathways.
Key Experimental Protocols
1. Cell Culture and Activation of Hepatic Stellate Cells
This protocol describes the culture of the human hepatic stellate cell line LX-2 and their activation to mimic a fibrotic state.
-
Materials:
-
LX-2 human hepatic stellate cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human Transforming Growth Factor-beta 1 (TGF-β1)
-
Luteolin 7-diglucuronide (L7DG)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
For activation, seed LX-2 cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Induce HSC activation by treating the cells with TGF-β1 (typically 2-10 ng/mL) for 24-48 hours.
-
To assess the effect of L7DG, co-treat the cells with varying concentrations of L7DG (e.g., 5, 20, 50 µM) and TGF-β1.[1][2] A vehicle control (e.g., DMSO) should be included.
-
2. Cell Viability and Proliferation Assay
This protocol utilizes the Alamar Blue or CCK-8 assay to determine the effect of L7DG on the viability and proliferation of HSCs.
-
Materials:
-
Treated and untreated LX-2 cells in 96-well plates
-
Alamar Blue reagent or Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Protocol:
-
Following treatment with L7DG and/or TGF-β1, add Alamar Blue or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
-
3. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the mRNA expression levels of key fibrotic markers.
-
Materials:
-
Treated and untreated LX-2 cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ACTA2 (α-SMA), COL1A1 (Collagen I), FN1 (Fibronectin)) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Protocol:
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
4. Protein Expression Analysis by Western Blotting
This protocol assesses the protein levels of fibrotic markers and signaling molecules.
-
Materials:
-
Treated and untreated LX-2 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-Fibronectin, anti-p-AMPK, anti-AMPK, anti-PTP1B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
5. Immunofluorescence Staining
This protocol visualizes the expression and localization of key proteins within the cells.
-
Materials:
-
Treated and untreated LX-2 cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-SMA)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Protocol:
-
Fix the cells with 4% PFA and permeabilize with Triton X-100.
-
Block non-specific binding sites with blocking solution.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of L7DG on HSC Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| TGF-β1 | 10 ng/mL | 125 ± 8.1 |
| TGF-β1 + L7DG | 5 | 110 ± 6.5 |
| TGF-β1 + L7DG | 20 | 95 ± 4.8 |
| TGF-β1 + L7DG | 50 | 80 ± 3.9 |
Data are presented as mean ± SD.
Table 2: Effect of L7DG on Fibrotic Gene Expression (Fold Change)
| Treatment Group | Concentration (µM) | ACTA2 (α-SMA) | COL1A1 (Collagen I) | FN1 (Fibronectin) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| TGF-β1 | 10 ng/mL | 8.5 ± 0.7 | 10.2 ± 1.1 | 6.8 ± 0.5 |
| TGF-β1 + L7DG | 5 | 6.2 ± 0.5 | 7.8 ± 0.9 | 4.9 ± 0.4 |
| TGF-β1 + L7DG | 20 | 3.1 ± 0.3 | 4.1 ± 0.5 | 2.5 ± 0.3 |
| TGF-β1 + L7DG | 50 | 1.5 ± 0.2 | 2.0 ± 0.3 | 1.3 ± 0.2 |
Data are presented as mean ± SD relative to the control group.
Table 3: Effect of L7DG on Protein Expression (Relative Intensity)
| Treatment Group | Concentration (µM) | α-SMA | Collagen I | p-AMPK/AMPK |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TGF-β1 | 10 ng/mL | 5.2 ± 0.4 | 6.1 ± 0.5 | 0.5 ± 0.1 |
| TGF-β1 + L7DG | 5 | 4.1 ± 0.3 | 4.8 ± 0.4 | 1.5 ± 0.3 |
| TGF-β1 + L7DG | 20 | 2.5 ± 0.2 | 3.0 ± 0.3 | 2.8 ± 0.4 |
| TGF-β1 + L7DG | 50 | 1.2 ± 0.1 | 1.5 ± 0.2 | 4.1 ± 0.5 |
Data are presented as mean ± SD relative to the control group.
Mandatory Visualizations
Caption: Signaling pathway of Luteolin 7-diglucuronide in HSCs.
Caption: General workflow for assessing L7DG effects on HSCs.
References
Application Notes and Protocols for Luteolin 7-diglucuronide as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 7-diglucuronide is a major flavonoid found in various medicinal plants, including Aloysia triphylla and Verbena officinalis.[1] As a water-soluble metabolite of luteolin, it exhibits significant biological activities, including antioxidant and anti-inflammatory properties. Recent studies have highlighted its role as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), suggesting its therapeutic potential in conditions like liver fibrosis.[2][3] The use of a well-characterized analytical standard of Luteolin 7-diglucuronide is crucial for accurate quantification in biological matrices and for the standardization of herbal extracts and pharmaceutical formulations.
These application notes provide detailed protocols for the use of Luteolin 7-diglucuronide as an analytical standard for quantification by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with an overview of its biological significance.
Physicochemical Properties and Storage
Proper handling and storage of the Luteolin 7-diglucuronide analytical standard are essential to ensure its stability and integrity.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₆O₁₈ | [4] |
| Molecular Weight | 638.48 g/mol | [4] |
| CAS Number | 96400-45-2 | [4] |
| Appearance | Yellow amorphous powder | [5] |
| Purity | ≥90.0% (HPLC) | [4] |
| Storage (Solid) | Powder: -20°C for 3 years. Keep away from direct sunlight and moisture. | [3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [6] |
| Solubility | Soluble in DMSO (130 mg/mL) and water. | [3] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a general method for the quantification of Luteolin 7-diglucuronide in plant extracts using HPLC with UV detection.
3.1.1. Experimental Workflow
Caption: Workflow for HPLC analysis of Luteolin 7-diglucuronide.
3.1.2. Protocol
A. Reagents and Materials
-
Luteolin 7-diglucuronide analytical standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid or acetic acid
-
Plant material (dried and powdered)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
B. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Luteolin 7-diglucuronide standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol or the initial mobile phase composition to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
C. Preparation of Plant Extract
-
Accurately weigh about 1 g of the dried, powdered plant material.
-
Add 20 mL of 70% methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC injection.
D. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient elution is often preferred for complex extracts. A typical gradient might be: - 0-5 min: 10% B - 5-25 min: 10-40% B - 25-30 min: 40-10% B - 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 348 nm |
E. Quantification
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Determine the concentration of Luteolin 7-diglucuronide in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol provides a highly sensitive and selective method for the quantification of Luteolin 7-diglucuronide in biological fluids, such as plasma.
3.2.1. Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of Luteolin 7-diglucuronide.
3.2.2. Protocol
A. Reagents and Materials
-
Luteolin 7-diglucuronide analytical standard
-
Internal Standard (IS), e.g., Puerarin
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Blank plasma
-
Microcentrifuge tubes and other standard laboratory equipment
B. Preparation of Standard and QC Samples
-
Stock Solutions: Prepare stock solutions of Luteolin 7-diglucuronide and the IS in methanol (e.g., 1 mg/mL).
-
Spiked Calibration Standards: Prepare working solutions by serially diluting the stock solution. Spike these into blank plasma to create calibration standards at various concentrations (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.
C. Plasma Sample Preparation
-
To 100 µL of plasma sample (or standard/QC), add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
D. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient elution |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Luteolin 7-diglucuronide: To be optimized based on instrumentInternal Standard (Puerarin): To be optimized |
| Key Parameters | Optimize declustering potential, collision energy, and other source parameters for maximum sensitivity. |
E. Method Validation and Quantification
-
The method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.
-
Quantification is based on the ratio of the analyte peak area to the IS peak area.
Biological Activity and Signaling Pathways
Luteolin 7-diglucuronide is not merely a metabolite but an active biomolecule that modulates key cellular signaling pathways.
PTP1B Inhibition and AMPK Activation
Luteolin 7-diglucuronide has been identified as a novel inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases.[2][3] By inhibiting PTP1B, it promotes the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This mechanism is crucial for its protective effects against liver fibrosis.[2][3]
Caption: Luteolin 7-diglucuronide inhibits PTP1B, leading to AMPK activation.
Anti-inflammatory Signaling
Luteolin and its glucuronidated forms exert potent anti-inflammatory effects by modulating several key signaling pathways. In macrophages stimulated with lipopolysaccharide (LPS), Luteolin 7-glucuronide has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂). This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying mechanism involves the inhibition of the NF-κB and PI3K-Akt signaling pathways.
Caption: Anti-inflammatory action of Luteolin 7-glucuronide.
Conclusion
Luteolin 7-diglucuronide is a valuable analytical standard for the quality control of herbal products and for pharmacokinetic and pharmacodynamic studies. The protocols provided herein offer robust methods for its accurate quantification. Furthermore, understanding its biological mechanisms of action, particularly its roles in PTP1B/AMPK and inflammatory signaling, is essential for researchers in drug discovery and development exploring its therapeutic potential.
References
- 1. Luteolin-7-glucoside inhibits IL-22/STAT3 pathway, reducing proliferation, acanthosis, and inflammation in keratinocytes and in mouse psoriatic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Luteolin 7-Diglucuronide Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Luteolin (B72000) 7-diglucuronide from plant materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of Luteolin 7-diglucuronide.
Issue 1: Low Extraction Yield
Q: My extraction yield of Luteolin 7-diglucuronide is consistently low. What are the potential causes and how can I improve it?
A: Low extraction yield is a common issue that can be attributed to several factors, from the choice of plant material to the extraction parameters. Here’s a systematic approach to troubleshooting:
-
Plant Material:
-
Source and Quality: The concentration of Luteolin 7-diglucuronide can vary significantly between different plant species and even within the same species depending on the geographical origin, harvest time, and storage conditions.[1] For instance, Perilla frutescens (L.) Britt. leaves from different regions in China and the Republic of Korea have shown varying extraction yields.[1]
-
Drying Method: Improper drying can lead to enzymatic degradation of flavonoids. Dry the plant material in a well-ventilated area at a temperature not exceeding 45°C.[2]
-
Particle Size: Grinding the dried plant material to a fine powder increases the surface area for solvent penetration and can improve extraction efficiency. A particle size smaller than 0.5 mm is often optimal.[3]
-
-
Extraction Solvent:
-
Polarity: Luteolin 7-diglucuronide is a polar molecule due to the presence of two glucuronide moieties. Therefore, polar solvents are more effective for its extraction.[1] Aqueous ethanol (B145695) or methanol (B129727) solutions are commonly used.[1][4]
-
Solvent Concentration: The optimal ethanol or methanol concentration is crucial. For Perilla frutescens, a 30% ethanol-water solution was found to yield the maximum amount of Luteolin 7-diglucuronide.[1] For olive leaves, an 80% ethanol concentration was determined to be optimal for the extraction of related flavonoid glycosides.[5] It is recommended to perform a solvent optimization experiment with varying concentrations (e.g., 30%, 50%, 70%, 95% ethanol/methanol).
-
-
Extraction Parameters:
-
Temperature: Increasing the extraction temperature can enhance solvent diffusivity and solubility of the target compound. However, excessively high temperatures can lead to the degradation of thermolabile compounds like flavonoid glycosides.[3][6] A temperature range of 40-70°C is often a good starting point.[7][8]
-
Time: The extraction time should be sufficient to allow for complete diffusion of the target compound from the plant matrix into the solvent. An extraction time of 45-60 minutes is often reported as optimal in many studies.[7]
-
Solid-to-Liquid Ratio: A higher solvent volume can lead to a better extraction yield, but also results in a more diluted extract that requires more energy for concentration. A common starting point is a 1:10 to 1:20 solid-to-liquid ratio (g/mL).[2][7]
-
-
Extraction Method:
-
Conventional vs. Modern Techniques: While conventional methods like maceration and Soxhlet extraction are widely used, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher yields in shorter times and with less solvent consumption.[4][9] UAE, for example, has been shown to be more efficient than Soxhlet extraction for obtaining oleuropein (B1677263) and luteolin-7-O-glucoside from olive leaves.[8][10]
-
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting logic for low Luteolin 7-diglucuronide yield.
Issue 2: Co-extraction of Contaminants
Q: My crude extract is a sticky, dark-colored residue, and I'm having trouble purifying the Luteolin 7-diglucuronide. What are the likely contaminants and how can I remove them?
A: This is a common issue when working with plant extracts. The stickiness and dark color are likely due to the co-extraction of several classes of compounds.
-
Likely Contaminants:
-
Phenolic Compounds and Tannins: These are abundant in many plants and readily co-extract with polar solvents used for glycoside extraction. They can interfere with chromatographic separation and downstream assays.[2]
-
Chlorophylls and Pigments: If using aerial parts of the plant, these are almost always present in the initial extract.[2]
-
Lipids and Waxes: While less polar than glycosides, they can be partially extracted, especially with alcoholic solvents, leading to a resinous consistency.[2]
-
Polysaccharides: High molecular weight sugars can be co-extracted, particularly with aqueous or high-percentage alcohol solvent systems.[2]
-
-
Troubleshooting Strategy:
-
Pre-Extraction Defatting: Before the main extraction, wash the dried and powdered plant material with a non-polar solvent like hexane (B92381) to remove lipids and waxes.[2]
-
Liquid-Liquid Partitioning: After initial extraction and concentration, the crude extract can be redissolved in water and partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. Flavonoid glycosides are typically enriched in the n-butanol fraction.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18) to perform a preliminary fractionation of the crude extract. This can effectively remove highly polar compounds like sugars and some pigments.[2]
-
Issue 3: Difficulty in Chromatographic Purification
Q: I am using column chromatography to purify Luteolin 7-diglucuronide, but I am getting poor separation and co-elution with other compounds. How can I improve the resolution?
A: This indicates that the contaminants have similar polarities to your target glycoside.
-
Troubleshooting Chromatographic Separation:
-
Optimize the Mobile Phase: A systematic approach to optimizing the solvent system for your column chromatography is crucial. Start with a non-polar solvent and gradually increase the polarity. A shallow gradient can improve the separation of compounds with similar retention factors.[2] For flavonoid glycosides, solvent systems like n-hexane-ethyl acetate-methanol-water are sometimes used in counter-current chromatography.[11]
-
Different Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider other stationary phases like Sephadex LH-20, which separates based on both size and polarity and is effective for phenolic compounds.[11] Reverse-phase C18 silica is another option, particularly for preparative HPLC.[2][12]
-
Preparative HPLC: For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is often necessary. A C18 column with a water/methanol or water/acetonitrile gradient, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is a common choice.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the best plant sources for Luteolin 7-diglucuronide?
A: Luteolin 7-diglucuronide has been identified as a major flavonoid in several plants, including:
-
Aloysia triphylla (Lemon Verbena)[13]
-
Verbena officinalis (Common Verbena)[13]
-
Perilla frutescens (Perilla)[1]
-
Salvia species[4]
The choice of plant material may depend on availability and the desired yield.
Q2: What is a general protocol for the extraction of Luteolin 7-diglucuronide?
A: A general protocol involves the following steps. Note that optimization is required for each specific plant material.
Experimental Workflow for Extraction and Purification
Caption: General experimental workflow for Luteolin 7-diglucuronide extraction.
Q3: Is Luteolin 7-diglucuronide stable during extraction?
A: Flavonoid glycosides can be susceptible to degradation under harsh conditions. High temperatures (>70-80°C), strong acidic or basic conditions, and prolonged exposure to light can lead to hydrolysis of the glycosidic bond or degradation of the flavonoid backbone.[3] It is advisable to work at moderate temperatures, protect extracts from light, and use solvents with a neutral or slightly acidic pH.
Q4: What analytical techniques are used to identify and quantify Luteolin 7-diglucuronide?
A: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common method for the identification and quantification of Luteolin 7-diglucuronide.[1][4] The retention time and UV spectrum from the DAD can provide preliminary identification, while the mass-to-charge ratio from the MS can confirm the molecular weight and fragmentation pattern for definitive identification. For quantification, a calibration curve is generated using a purified standard of Luteolin 7-diglucuronide.
Quantitative Data Summary
The following tables summarize extraction yields of Luteolin 7-diglucuronide and related compounds from various plant sources under different extraction conditions.
Table 1: Extraction of Luteolin 7-diglucuronide from Perilla frutescens [1]
| Ethanol Concentration | Extraction Yield (g/kg of plant material) | Luteolin 7-diglucuronide Content (mg/g of extract) |
| 0% (Water) | 24.0 | 0.013 |
| 30% | 62.7 | 0.548 |
| 50% | 55.6 | 0.231 |
| 70% | 48.9 | 0.156 |
| 100% | 35.2 | 0.089 |
Table 2: Comparison of Extraction Methods for Luteolin-7-O-glucoside from Olive Leaves [8]
| Extraction Method | Temperature | Time | Luteolin-7-O-glucoside Yield (g/kg of plant material) |
| Soxhlet | Boiling point of solvent | 4 h | 1.32 |
| Ultrasound-Assisted Extraction (UAE) | 40°C | Optimized | 1.82 |
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Luteolin Glycosides from Olive Leaves (Adapted from[8])
-
Preparation of Plant Material: Dry olive leaves at a temperature not exceeding 45°C and grind them into a fine powder.
-
Extraction:
-
Mix 10 g of the powdered olive leaves with 150 mL of 60% (v/v) ethanol-water solution.
-
Place the mixture in an ultrasonic bath.
-
Set the temperature to 40°C and the ultrasound amplitude to 30%.
-
Perform the extraction for the optimized duration (typically determined through preliminary experiments, e.g., 30-60 minutes).
-
-
Filtration and Concentration:
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification:
-
Proceed with purification steps such as liquid-liquid partitioning and/or column chromatography as described in the troubleshooting section.
-
Protocol 2: Maceration of Luteolin 7-diglucuronide from Perilla frutescens (Adapted from[1])
-
Preparation of Plant Material: Dry the leaves of Perilla frutescens and grind them to a fine powder.
-
Extraction:
-
Macerate the powdered plant material in a 30% ethanol-water solution at a solid-to-liquid ratio of 1:10 (w/v).
-
Maintain the extraction at room temperature for 24 hours with occasional stirring.
-
-
Filtration and Repetition:
-
Filter the extract.
-
Repeat the extraction on the plant residue two more times with fresh solvent.
-
-
Concentration:
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Purification:
-
The resulting crude extract can be further purified using column chromatography or preparative HPLC.
-
References
- 1. Determination of Luteolin-7-O-diglucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of oleuropein and luteolin-7-O-glucoside from olive leaves: Optimization of technique and operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient extraction of bioactive flavonoids from Celtis sinensis leaves using deep eutectic solvent as green media - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01848E [pubs.rsc.org]
- 7. Optimizing the Extraction and Enrichment of Luteolin from Patrinia villosa and Its Anti-Pseudorabies Virus Activity | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel extraction techniques and pharmaceutical activities of luteolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Oleuropein and Luteolin-7-O-Glucoside Extraction from Olive Leaves by Ultrasound-Assisted Technology [ideas.repec.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Luteolin 7-diglucuronide Solubility
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Luteolin 7-diglucuronide (L7DG) in Dimethyl Sulfoxide (DMSO). While specific quantitative solubility data for L7DG is not extensively documented, this guide offers general strategies and protocols based on the chemical properties of similar flavonoid glucuronides.
Troubleshooting Guide
This section addresses common issues encountered when dissolving L7DG in DMSO.
Q1: My Luteolin 7-diglucuronide is not dissolving in DMSO at my desired concentration. What should I do?
A1: If you are experiencing difficulty dissolving L7DG in DMSO, we recommend a stepwise approach to enhance solubility.
-
Initial Steps: Ensure your DMSO is of high purity and anhydrous, as water content can affect solubility. Start by vortexing the solution thoroughly for 2-3 minutes.
-
Gentle Heating: Warm the solution in a water bath set to 30-40°C for 5-10 minutes. Flavonoid glycosides often show increased solubility at slightly elevated temperatures.
-
Sonication: If heating is ineffective, sonicate the solution for 10-15 minutes. The ultrasonic waves can help to break down compound aggregates and facilitate dissolution.
-
Incremental Solvent Addition: If the compound still does not dissolve, consider that you may be exceeding the solubility limit. Try preparing a more dilute solution.
Below is a workflow to guide you through these troubleshooting steps.
Caption: A stepwise workflow for troubleshooting the dissolution of Luteolin 7-diglucuronide in DMSO.
Q2: I've tried heating and sonication, but my compound still precipitates out of solution. What are my next steps?
A2: Precipitation after initial dissolution suggests that you may have created a supersaturated solution.
-
pH Adjustment: The solubility of compounds with acidic functional groups, like the glucuronic acid moieties in L7DG, can be pH-dependent. Although DMSO is an aprotic solvent, residual water can influence the local pH. For subsequent aqueous dilutions, ensure the pH of the buffer is optimal. The solubility of similar compounds often increases at a more basic pH.
-
Co-solvents: Consider preparing a stock solution in a solvent mixture. For example, a small percentage of a polar protic solvent like water or ethanol, or a non-polar solvent, might improve solubility in some cases. However, this should be tested empirically.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Luteolin 7-diglucuronide in DMSO?
A1: Stock solutions of L7DG in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.
Q2: How can I determine the maximum solubility of Luteolin 7-diglucuronide in DMSO?
A2: A saturation shake-flask method can be used to determine the equilibrium solubility. An excess amount of L7DG is added to DMSO, and the mixture is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured, typically by HPLC.
Quantitative Data on Solubility
As specific experimental data for the solubility of Luteolin 7-diglucuronide in DMSO is limited, the following table is a hypothetical example illustrating how solubility data might be presented. These values are for illustrative purposes only and should not be considered as experimental results.
| Condition | Temperature (°C) | Solubility (mM) |
| DMSO | 25 | ~5 |
| DMSO with 5 min sonication | 25 | ~8 |
| DMSO | 37 | ~12 |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of L7DG in DMSO
This protocol provides a general procedure for preparing a stock solution and can be adapted based on the desired concentration.
Materials:
-
Luteolin 7-diglucuronide (solid)
-
Anhydrous DMSO (≥99.9%)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of L7DG. For 1 mL of a 10 mM solution (assuming a molecular weight of 624.48 g/mol ), you would need 0.624 mg.
-
Add Solvent: Add the calculated amount of DMSO to the vial containing the L7DG powder.
-
Initial Dissolution: Vortex the mixture vigorously for 2-3 minutes at room temperature.
-
Gentle Heating (if necessary): If the compound is not fully dissolved, place the vial in a water bath set to 37°C for 10 minutes. Vortex intermittently.
-
Sonication (if necessary): If solids are still present, place the vial in a sonicator bath for 15 minutes.
-
Final Check and Storage: Once a clear solution is obtained, it is ready for use. For storage, aliquot into smaller volumes and store at -20°C or -80°C.
Below is a diagram illustrating the experimental workflow for preparing a stock solution.
Caption: A step-by-step experimental workflow for the preparation of a Luteolin 7-diglucuronide stock solution in DMSO.
Luteolin 7-diglucuronide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and proper storage of Luteolin (B72000) 7-diglucuronide. Understanding these parameters is critical for ensuring the integrity and reproducibility of experimental results. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Luteolin 7-diglucuronide?
For long-term storage, solid Luteolin 7-diglucuronide should be stored at 4°C in a sealed container, protected from moisture and light. Some suppliers recommend storage at -20°C for optimal stability over extended periods.[1][2]
Q2: How should I store solutions of Luteolin 7-diglucuronide?
The stability of Luteolin 7-diglucuronide in solution is dependent on the solvent and storage temperature. For solutions prepared in dimethyl sulfoxide (B87167) (DMSO), it is recommended to store them in sealed vials, protected from light, under the following conditions:
It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] For aqueous solutions, it is best to prepare them fresh before use, as flavonoids can be unstable in aqueous environments, especially at neutral to alkaline pH.[3]
Q3: What factors can cause the degradation of Luteolin 7-diglucuronide?
Several factors can contribute to the degradation of Luteolin 7-diglucuronide:
-
pH: Flavonoid glycosides are generally more stable in acidic conditions (pH < 4). In neutral to alkaline conditions (pH > 7), they are more susceptible to degradation.[3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[3]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[4]
-
Oxidation: The flavonoid structure is susceptible to oxidation, which can be accelerated by the presence of oxygen and certain metal ions.[4]
Q4: What are the likely degradation products of Luteolin 7-diglucuronide?
The primary degradation pathway for flavonoid glycosides like Luteolin 7-diglucuronide under hydrolytic (acidic or basic) conditions is the cleavage of the O-glycosidic bonds to yield the aglycone, luteolin, and the corresponding glucuronic acid moieties. The luteolin aglycone can then undergo further degradation, especially under oxidative and alkaline conditions, leading to the formation of various phenolic acid derivatives.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low analytical signal for Luteolin 7-diglucuronide. | Degradation of the compound due to improper storage or experimental conditions. | Review the storage conditions of both the solid compound and prepared solutions. Ensure they are protected from light, stored at the recommended temperature, and that freeze-thaw cycles are minimized. Prepare fresh solutions for analysis. |
| Appearance of unknown peaks in chromatograms during HPLC analysis. | Formation of degradation products. | The primary degradation product is likely the aglycone, luteolin. To confirm, co-inject the sample with a luteolin standard. Other peaks may represent further degradation products of luteolin. Consider performing a forced degradation study to identify potential degradation products under your specific experimental conditions.[3] |
| Inconsistent results in bioactivity assays. | Instability of the compound in the assay medium. | Check the pH of your assay buffer. If it is neutral or alkaline, the compound may be degrading during the incubation period. Consider using antioxidants in the medium if appropriate for the assay, or shortening the incubation time. It is advisable to run a time-course experiment to assess the stability of Luteolin 7-diglucuronide under your specific assay conditions.[3] |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility. | Luteolin 7-diglucuronide has limited solubility in water. Prepare stock solutions in an organic solvent like DMSO and then dilute into the aqueous buffer. Ensure the final concentration of the organic solvent is low (e.g., <1%) and compatible with your experiment to avoid precipitation. Sonication may help in dissolving the compound.[3] |
Stability Data Summary
While specific quantitative stability data for Luteolin 7-diglucuronide is limited in publicly available literature, the following tables provide data for the related compounds, luteolin and luteolin-7-O-glucoside, which can offer insights into the expected stability profile.
Table 1: Thermal Degradation of Luteolin
| Compound | Temperature | Degradation Rate Constant (k) | Reference |
| Luteolin | 37°C | 0.0245 h⁻¹ | [3] |
Table 2: Recommended Storage of Luteolin 7-diglucuronide and Related Compounds
| Compound | Form | Storage Condition | Duration | Reference |
| Luteolin 7-diglucuronide | Solid | 4°C, sealed, away from moisture and light | - | [1] |
| Luteolin 7-diglucuronide | In DMSO | -80°C, sealed, away from moisture and light | 6 months | [1] |
| Luteolin 7-diglucuronide | In DMSO | -20°C, sealed, away from moisture and light | 1 month | [1] |
| Luteolin 7-O-glucuronide | Powder | -20°C, away from direct sunlight and moisture | 3 years | [2] |
| Luteolin 7-O-glucuronide | In solvent | -80°C | 1 year | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of Luteolin 7-diglucuronide and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Luteolin 7-diglucuronide at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 30 minutes. Cool and neutralize with 1 M HCl.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation: Place the solid compound in an oven at 100°C for 24 hours. Also, heat the stock solution at 80°C for 24 hours.[3]
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified period (e.g., 24 hours).
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze the samples using a validated HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradation products.
Protocol 2: pH-Dependent Stability Study
This protocol describes a method to evaluate the stability of Luteolin 7-diglucuronide at different pH values over time.
1. Preparation of Buffer Solutions:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12). Use appropriate buffer systems (e.g., phosphate, citrate, borate) to maintain the desired pH.
2. Sample Preparation:
-
Prepare a stock solution of Luteolin 7-diglucuronide in a minimal amount of an organic solvent (e.g., methanol or DMSO).
-
Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
3. Incubation and Sampling:
-
Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
4. Sample Analysis:
-
Immediately analyze the withdrawn samples by a validated HPLC method to determine the remaining concentration of Luteolin 7-diglucuronide and the formation of any degradation products.
5. Data Analysis:
-
Plot the natural logarithm of the remaining concentration of Luteolin 7-diglucuronide versus time for each pH.
-
Determine the degradation rate constant (k) from the slope of the line for first-order kinetics.
-
Calculate the half-life (t₁/₂) for each pH using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Experimental workflow for a forced degradation study of Luteolin 7-diglucuronide.
Caption: Proposed primary degradation pathway of Luteolin 7-diglucuronide.
References
Technical Support Center: Quantification of Luteolin 7-diglucuronide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize interference in the quantification of Luteolin (B72000) 7-diglucuronide.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the quantification of Luteolin 7-diglucuronide?
A1: The most significant source of interference in the LC-MS/MS quantification of Luteolin 7-diglucuronide is the "matrix effect."[1] This phenomenon is caused by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, plant extracts) that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1] Common interfering substances in biological fluids include phospholipids, salts, and proteins.[1] In plant extracts, pigments, sugars, and other structurally related flavonoids can cause interference.
Q2: How can I assess the matrix effect in my assay?
A2: The matrix effect can be quantitatively assessed using the post-extraction spike method.[1] This involves comparing the peak area of Luteolin 7-diglucuronide spiked into an extracted blank matrix sample with the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak area in spiked extract) / (Peak area in pure solution)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. For a validated method, the matrix effect should generally be within 15% (i.e., MF between 0.85 and 1.15).
Q3: What is a suitable internal standard (IS) for Luteolin 7-diglucuronide quantification?
A3: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-Luteolin 7-diglucuronide). However, these can be expensive and are not always commercially available. A suitable alternative is a structurally similar compound that exhibits similar chromatographic behavior and ionization efficiency. For the analysis of luteolin glucuronides, compounds like puerarin (B1673276) or daidzein (B1669772) have been successfully used as internal standards.[2] It is crucial to validate that the chosen IS does not suffer from its own matrix effects.
Q4: What are the typical mass spectrometric parameters for the detection of Luteolin 7-diglucuronide?
A4: Luteolin 7-diglucuronide is typically analyzed by tandem mass spectrometry (MS/MS) using an electrospray ionization (ESI) source in negative ion mode.[2][3] The quantification is performed in Multiple Reaction Monitoring (MRM) mode. A common MRM transition for Luteolin 7-O-β-D-glucuronide is m/z 461.1 → 284.9, where m/z 461.1 is the deprotonated parent ion and m/z 284.9 is the fragment ion corresponding to the luteolin aglycone.[3][4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and re-inject. If peak shape improves, reduce the sample concentration or injection volume.[5] |
| Secondary Interactions | Acidify the mobile phase with 0.1-0.5% formic or acetic acid to suppress the ionization of silanol (B1196071) groups on the column, which can cause tailing of polar compounds.[3] |
| Column Contamination/Deterioration | Back-flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6] |
| Inappropriate Sample Solvent | Ensure the sample solvent is weaker than or matches the initial mobile phase composition to avoid peak distortion.[7] |
| Extra-column Volume | Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
Issue 2: High Signal Suppression or Enhancement (Matrix Effect)
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | Implement or optimize a sample preparation method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. |
| Co-elution with Phospholipids | Modify the chromatographic gradient to separate Luteolin 7-diglucuronide from the phospholipid elution zone (typically early in the run). |
| Inappropriate Ionization Source Parameters | Optimize the ion source temperature and gas flows to minimize in-source fragmentation and improve ionization efficiency.[8] |
| Mobile Phase Composition | The choice of mobile phase additives can significantly impact ionization. Evaluate different additives (e.g., ammonium (B1175870) formate, ammonium acetate) and their concentrations.[9][10] |
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from validated methods for the quantification of luteolin glucuronides in biological matrices. This data can be used as a benchmark for method development and troubleshooting.
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Luteolin-7-O-β-D-glucuronide | Beagle Dog Plasma | Protein Precipitation (Acidified Acetonitrile) | > 75% | Not specified, but method validated | [2] |
| Luteolin-7-O-glucuronide | Rat Plasma | Protein Precipitation | Not specified, but no significant matrix effect observed | Within ±15% | [3] |
| Luteolin-3'-O-glucuronide | Rat Plasma | Protein Precipitation (Methanol) | 85.2 - 93.4% | 91.5 - 104.7% | [11] |
| Flavonoid Glucuronides | Bile | Liquid-Liquid Extraction | Unacceptable (outside 85-115%) | Significant suppression observed | [12] |
| Flavonoid Glucuronides | Bile | Solid Phase Extraction | 87.6 - 101.2% | 92.3 - 105.6% | [12] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for Plasma Samples)
This protocol is adapted from a validated method for the determination of luteolin glucuronides in beagle dog plasma.[2]
-
Sample Aliquoting: To a 100 µL aliquot of plasma, add the internal standard solution.
-
Precipitation: Add 300 µL of acidified acetonitrile (B52724) (e.g., with 0.1% formic acid) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are typical starting parameters for the analysis of Luteolin 7-diglucuronide. Optimization will be required for specific instrumentation and applications.
-
LC System: UFLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and other components, followed by a re-equilibration step at the initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), negative mode
-
MRM Transition: As specified in the FAQs section. Optimize collision energy and other compound-specific parameters.
Visualizations
Caption: Experimental workflow for Luteolin 7-diglucuronide quantification.
Caption: Troubleshooting logic for poor peak shape in chromatography.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection [pubmed.ncbi.nlm.nih.gov]
- 3. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An HPLC–MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study | Scilit [scilit.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Luteolin 7-diglucuronide Standard Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Luteolin (B72000) 7-diglucuronide standard solutions. Adherence to proper storage and handling protocols is critical to ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a Luteolin 7-diglucuronide standard solution?
To ensure the stability of your Luteolin 7-diglucuronide standard solution, it is crucial to adhere to recommended storage conditions. For stock solutions prepared in a solvent such as DMSO, short-term storage at -20°C for up to one month is advisable. For long-term storage, temperatures of -80°C are recommended, which can preserve the solution's integrity for up to six months.[1] It is imperative to aliquot the stock solution into smaller volumes to prevent degradation that can be induced by repeated freeze-thaw cycles.[1]
Q2: Which solvents are recommended for preparing Luteolin 7-diglucuronide standard solutions?
Luteolin 7-diglucuronide is soluble in polar organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions.[2][3] For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), the mobile phase often consists of a mixture of acetonitrile (B52724) and an acidic aqueous solution, like 0.4% phosphoric acid.[4] When preparing aqueous solutions for experiments, it is best to make them fresh, as flavonoids can exhibit instability in aqueous environments.
Q3: What are the primary factors that can lead to the degradation of Luteolin 7-diglucuronide in a standard solution?
Several factors can contribute to the degradation of Luteolin 7-diglucuronide in solution. These include:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Flavonoids are generally more stable in acidic conditions and are susceptible to degradation in neutral to alkaline solutions.[5]
-
Light: Exposure to light can cause photodegradation. Therefore, solutions should be stored in light-protected containers.
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation of flavonoids.[6]
-
Repeated Freeze-Thaw Cycles: As mentioned, these cycles can compromise the stability of the standard solution.[1]
Q4: What are the potential degradation products of Luteolin 7-diglucuronide?
The primary degradation pathway for Luteolin 7-diglucuronide involves the cleavage of the glucuronide linkages. This can occur through enzymatic activity (e.g., β-glucuronidase) or chemical hydrolysis, leading to the formation of Luteolin 7-O-glucuronide and subsequently the aglycone, luteolin. Luteolin itself can undergo further degradation, especially under oxidative conditions, to form various phenolic acid derivatives.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected analytical signal (e.g., HPLC peak area). | Degradation of the standard solution due to improper storage. | Prepare a fresh standard solution from solid compound. Ensure storage at -80°C for long-term use and avoid repeated freeze-thaw cycles by preparing aliquots.[1] |
| Degradation due to inappropriate solvent pH. | For aqueous-based experiments, prepare solutions fresh and use a buffer to maintain an acidic pH if compatible with the experimental design. | |
| Appearance of unexpected peaks in the chromatogram. | Presence of degradation products. | Analyze the sample using a mass spectrometer (LC-MS) to identify the molecular weights of the unknown peaks and compare them to potential degradation products like Luteolin 7-O-glucuronide and luteolin. |
| Contamination of the solvent or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned. Run a solvent blank to check for contamination. | |
| Precipitation observed in the standard solution upon thawing. | Low solubility at lower temperatures or solvent evaporation. | Gently warm the solution and vortex to redissolve the precipitate. Ensure vials are tightly sealed to prevent solvent evaporation. If precipitation persists, consider preparing a fresh, less concentrated solution. |
Quantitative Data Summary
The stability of a Luteolin 7-O-β-D-glucuronide solution was assessed over 22 hours under specific chromatographic conditions. The results indicated that the solution was largely stable during this period.
| Time (hours) | Peak Area | Relative Standard Deviation (RSD) % |
| 0 | 1445.59839 | \multirow{5}{*}{0.087} |
| 2 | 1447.43665 | |
| 7 | 1444.11670 | |
| 12 | 1445.71313 | |
| 22 | 1446.75452 | |
| Data adapted from a stability test of a similar compound, Luteolin-7-o-β-D-glucuronide, under specific HPLC conditions.[4] |
Experimental Protocols
Protocol for Assessing Standard Solution Stability using HPLC
This protocol outlines a method to evaluate the stability of a Luteolin 7-diglucuronide standard solution over time.
1. Materials:
- Luteolin 7-diglucuronide standard
- HPLC-grade DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Phosphoric acid
- HPLC system with a UV detector
- C18 HPLC column
2. Preparation of Standard Stock Solution:
- Accurately weigh a known amount of Luteolin 7-diglucuronide and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 1 mg/mL).
- Aliquot the stock solution into several small, light-protected microcentrifuge tubes and store them at -80°C.
3. HPLC Method:
- Mobile Phase A: 0.4% Phosphoric acid in water[4]
- Mobile Phase B: Acetonitrile[4]
- Gradient: A suitable gradient to ensure good separation (e.g., start with a low percentage of B and increase over time).
- Flow Rate: 1.0 mL/min
- Column: C18, 5 µm, 4.6 x 250 mm
- Detection Wavelength: 348 nm[4]
- Injection Volume: 10 µL
4. Stability Study Procedure:
- Thaw one aliquot of the stock solution at the beginning of the experiment (Time 0).
- Prepare a working standard solution by diluting the stock solution with the mobile phase.
- Inject the working standard solution into the HPLC system and record the peak area of Luteolin 7-diglucuronide.
- Keep the working standard solution at room temperature (or other desired temperature for testing) and protected from light.
- Inject the same working standard solution at specified time intervals (e.g., 2, 4, 8, 12, 24 hours).
- Compare the peak area at each time point to the initial peak area at Time 0 to determine the percentage of degradation.
Visualizations
Caption: Workflow for assessing the stability of Luteolin 7-diglucuronide standard solution.
Caption: Potential degradation pathway of Luteolin 7-diglucuronide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Luteolin 7-O-glucuronide | MMP | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Luteolin 7-diglucuronide HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Luteolin (B72000) 7-diglucuronide.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for the HPLC separation of Luteolin 7-diglucuronide?
A1: For the analysis of luteolin and its derivatives, reversed-phase (RP) columns are predominantly used.[1] The most common and recommended stationary phase is silica-based C18 (octadecyl silica (B1680970) or ODS).[1] C8 columns have also been successfully utilized for the separation of these compounds.[1]
Q2: What is a typical mobile phase composition for Luteolin 7-diglucuronide analysis?
A2: A binary solvent system is generally employed, consisting of an acidified aqueous phase (Solvent A) and an organic modifier (Solvent B).[1]
-
Solvent A (Aqueous): Water with a small amount of acid is used to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.[1] Commonly used acids include formic acid, acetic acid, or phosphoric acid.[1][2]
-
Solvent B (Organic): Acetonitrile (B52724) is a common choice due to its low viscosity and excellent UV transparency.[1][3] Methanol can be a cost-effective alternative.[1][3]
Q3: Should I use an isocratic or gradient elution for my analysis?
A3: Gradient elution is generally preferred for separating complex mixtures that include both the aglycone (luteolin) and its various glycosides, such as Luteolin 7-diglucuronide.[1] This is because of the significant polarity difference between these compounds. A gradient program allows for the elution of the more polar glycosides first, followed by the less polar aglycone, ensuring good resolution within a reasonable analysis time.[1] However, for simpler mixtures or for quantifying a specific compound like Luteolin 7-diglucuronide, an isocratic method can also be effective.[2][4]
Q4: What is the optimal detection wavelength (λ) for Luteolin 7-diglucuronide?
A4: Luteolin 7-diglucuronide and other luteolin glycosides exhibit strong UV absorbance. The maximum absorption is typically observed between 340 nm and 360 nm.[1] A specific method for Luteolin-7-o-β-D-glucuronide sets the detection wavelength at 348 nm.[2][4] Using a photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range (e.g., 200-400 nm), which aids in peak identification and purity assessment.[1]
Q5: How does column temperature affect the separation?
A5: Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer. For flavonoid analysis, maintaining a constant column temperature, typically between 30°C and 40°C, is crucial for achieving reproducible retention times.[1] An optimal temperature of 35°C has been reported to enhance chromatogram efficiency and peak area for some flavonoids.[1] One specific method for Luteolin-7-o-β-D-glucuronide utilized a column temperature of 40°C.[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction of phenolic hydroxyl groups with the stationary phase. | Acidify the mobile phase with 0.1% formic acid, acetic acid, or phosphoric acid to suppress ionization.[1] |
| Column overload. | Reduce the injection volume or the sample concentration.[5] | |
| Column contamination or degradation. | Wash the column with a strong solvent (e.g., isopropanol), use a guard column, or replace the analytical column if it's old.[1] | |
| Retention Time Shifts | Inadequate column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. This may require flushing with 10-20 column volumes.[1] |
| Changes in mobile phase composition. | Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed to prevent changes in solvent proportions due to evaporation.[1] | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature.[6] | |
| HPLC system leaks. | Inspect the system for any leaks and ensure all fittings are secure.[1] | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the gradient profile or the ratio of organic to aqueous solvent in an isocratic method.[7] |
| Unsuitable stationary phase. | Ensure the use of a high-efficiency C18 or C8 column with a suitable particle size.[1] | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation. | |
| High Backpressure | Column frit blockage. | Filter samples and mobile phases through a 0.22 µm or 0.45 µm filter. Use a guard column to protect the analytical column.[5][6] |
| Contamination of the column. | Wash the column with a series of strong solvents. | |
| Mobile phase viscosity is too high. | Consider using acetonitrile instead of methanol, as it has a lower viscosity. Adjusting the column temperature can also lower viscosity. |
Experimental Protocols
Protocol 1: General Gradient HPLC-PDA Method for Luteolin Glycosides
This protocol provides a general starting point for method development for the analysis of Luteolin 7-diglucuronide in the presence of other related compounds.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35°C[1] |
| Injection Volume | 10 µL[1] |
| Detection | PDA at 350 nm[1] |
| Gradient Program | 0-5 min: 10% B; 5-25 min: Linear gradient to 40% B; 25-30 min: Linear gradient to 70% B; 30-35 min: Hold at 70% B; 35-36 min: Return to 10% B; 36-45 min: Re-equilibration at 10% B[1] |
Protocol 2: Isocratic HPLC Method for Luteolin-7-O-β-D-glucuronide
This protocol is adapted from a specific method for the quantification of Luteolin-7-O-β-D-glucuronide.[2][4]
| Parameter | Condition |
| Column | C18 (e.g., Luna-C18), 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase | Acetonitrile - 0.4% Phosphoric Acid Solution (18:82, v/v)[2][4] |
| Flow Rate | 0.9 mL/min[2][4] |
| Column Temperature | 40°C[2][4] |
| Injection Volume | 10 µL (adjust as needed) |
| Detection | UV at 348 nm[2][4] |
Visualizations
Experimental Workflow for HPLC Method Development
Caption: A typical workflow for developing an HPLC method for Luteolin 7-diglucuronide analysis.
Troubleshooting Logic for HPLC Issues
Caption: A logical flow diagram for troubleshooting common HPLC problems.
References
- 1. benchchem.com [benchchem.com]
- 2. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
- 3. mastelf.com [mastelf.com]
- 4. HPLC determination of luteolin-7-O-β-D-glucuronide in herbs ...: Ingenta Connect [ingentaconnect.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]
Technical Support Center: Luteolin 7-Diglucuronide in Aqueous Solutions
Welcome to the technical support center for Luteolin 7-diglucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Luteolin 7-diglucuronide in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Luteolin 7-diglucuronide and why is its solubility in aqueous solutions a concern?
Luteolin 7-diglucuronide is a major flavonoid metabolite found in plants like Aloysia triphylla and Verbena officinalis.[1] Like many flavonoids, its aglycone form, luteolin, has poor water solubility. While the addition of two glucuronide moieties generally increases hydrophilicity and aqueous solubility compared to the aglycone, precipitation can still be a significant issue in experimental settings, leading to inaccurate results and difficulties in formulation.[2]
Q2: What is the known solubility of Luteolin 7-diglucuronide and its related compounds?
Q3: What are the primary factors that can cause Luteolin 7-diglucuronide to precipitate from an aqueous solution?
Several factors can contribute to the precipitation of Luteolin 7-diglucuronide in aqueous solutions:
-
Concentration: Exceeding the solubility limit of the compound in the specific aqueous buffer is the most common cause of precipitation.
-
pH: The pH of the solution can significantly impact the ionization state of the molecule's hydroxyl and carboxylic acid groups, thereby affecting its solubility.
-
Temperature: Temperature can influence solubility, although the effect can vary. For some compounds, solubility increases with temperature, while for others, it may decrease.
-
Buffer Composition: The type and concentration of salts in the buffer can affect the solubility of the compound through common ion effects or "salting out."
-
Solvent Polarity: If the compound is first dissolved in an organic solvent and then diluted into an aqueous buffer, a rapid change in solvent polarity can cause it to precipitate.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to precipitation and degradation of the compound.[1]
Q4: How should I prepare stock solutions of Luteolin 7-diglucuronide?
It is recommended to prepare stock solutions in a high-quality, anhydrous organic solvent such as DMSO.[3][4] These stock solutions can then be diluted into the final aqueous experimental buffer. Care should be taken to ensure that the final concentration of the organic solvent is low and does not interfere with the experimental system. For long-term storage, it is advisable to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue: Precipitation observed after diluting a DMSO stock solution into an aqueous buffer.
This is a common issue arising from the significant change in solvent polarity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Recommended Solutions:
-
Optimize Dilution: Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock to the vigorously stirring or vortexing aqueous buffer. This gradual introduction can prevent localized high concentrations that lead to precipitation.
-
Adjust Final Solvent Composition: If your experimental system allows, slightly increasing the final percentage of DMSO or adding a co-solvent like ethanol (B145695) may help maintain solubility.
-
Use of Surfactants or Excipients: For challenging cases, consider the use of solubility enhancers. Non-ionic surfactants like Tween® 80 or excipients such as cyclodextrins can form inclusion complexes with the flavonoid, increasing its aqueous solubility.
Issue: The compound precipitates over time during an experiment.
This may indicate a stability issue in the specific buffer conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for time-dependent precipitation.
Recommended Solutions:
-
Fresh Preparation: Always prepare aqueous solutions of Luteolin 7-diglucuronide fresh for each experiment. Avoid storing diluted aqueous solutions.
-
pH Optimization: Evaluate the stability of your compound in different buffers with varying pH values to identify a range where it is most stable. Flavonoids can be unstable at neutral to alkaline pH.
-
Temperature Control: If the experiment allows, maintaining the solution at a consistent, cooler temperature (e.g., on ice) may slow down degradation and precipitation.
Data Presentation
Table 1: Solubility of Luteolin and its Glucuronide Derivatives in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Luteolin | Water | Sparingly soluble | [6] |
| Ethanol | ~5 mg/mL | [6] | |
| DMSO | ~10 mg/mL | [6] | |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | [6] | |
| Luteolin 7-O-glucuronide | Water | Insoluble | [3] |
| Ethanol | 10 mg/mL | [3] | |
| DMSO | 92 mg/mL (198.97 mM) | [3] | |
| DMSO | 130 mg/mL (281.17 mM) | [4] | |
| Luteolin 7-diglucuronide | Water | No data available | |
| DMSO | ≥ 250 mg/mL (391.55 mM) | MedChemExpress |
Note: The solubility of Luteolin 7-diglucuronide in DMSO is indicated as "greater than or equal to," suggesting it is highly soluble.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Luteolin 7-diglucuronide in DMSO
Materials:
-
Luteolin 7-diglucuronide (solid)
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of Luteolin 7-diglucuronide required to make a 10 mM solution (Molecular Weight: 638.5 g/mol ).
-
Weigh the calculated amount of Luteolin 7-diglucuronide and place it in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a 100 µM Aqueous Working Solution
Materials:
-
10 mM Luteolin 7-diglucuronide in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Warm the aqueous buffer to the experimental temperature.
-
Place the desired volume of the aqueous buffer in a tube.
-
While vigorously vortexing the buffer, add the required volume of the 10 mM DMSO stock solution dropwise to achieve the final 100 µM concentration. For example, add 10 µL of the 10 mM stock to 990 µL of buffer.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Use the freshly prepared aqueous solution immediately for your experiment. Do not store the diluted aqueous solution.
Experimental Workflow Diagram:
Caption: General experimental workflow for preparing and using Luteolin 7-diglucuronide solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Luteolin 7-O-glucuronide | MMP | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Luteolin 7-diglucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS analysis of Luteolin (B72000) 7-diglucuronide.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a significant concern in the LC-MS analysis of Luteolin 7-diglucuronide?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as Luteolin 7-diglucuronide, by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, or bile).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] The primary concern is that these effects can vary between different samples and different sources of the same matrix, leading to unreliable and irreproducible quantitative results.[2]
Q2: What are the common causes of matrix effects in the bioanalysis of flavonoid glucuronides like Luteolin 7-diglucuronide?
A2: The most significant sources of matrix effects in bioanalytical LC-MS/MS are endogenous components of the biological matrix. For plasma and blood samples, phospholipids (B1166683) from cell membranes are a major cause of ion suppression.[3] Other sources can include salts, endogenous metabolites, and anticoagulants used during sample collection.[2] In the case of analyzing flavonoid glucuronides in bile, bile acids are a primary cause of signal suppression.[1]
Q3: How can I qualitatively and quantitatively assess matrix effects for Luteolin 7-diglucuronide?
A3: Matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of Luteolin 7-diglucuronide is continuously infused into the MS detector post-column, while a blank, extracted matrix sample is injected. Any deviation from a stable baseline signal for the analyte indicates a matrix effect at that retention time.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method for quantifying matrix effects.[2] It involves comparing the peak area of Luteolin 7-diglucuronide in a solution prepared in a clean solvent to the peak area of the analyte spiked into a blank matrix sample that has already undergone the entire extraction procedure. The ratio of these peak areas is known as the Matrix Factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement. Ideally, the MF should be between 0.8 and 1.2.
Q4: What is a suitable internal standard (IS) for the analysis of Luteolin 7-diglucuronide to compensate for matrix effects?
A4: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of Luteolin 7-diglucuronide.[4] A SIL IS has a very similar chemical structure and chromatographic behavior to the analyte and will experience similar ion suppression or enhancement, thus providing a reliable means of correction. If a SIL IS is not available, a structural analog can be used, but it is crucial to ensure it co-elutes with Luteolin 7-diglucuronide and exhibits a similar response to matrix effects. Rutin has been used as an internal standard in some studies involving the analysis of luteolin and its metabolites.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of Luteolin 7-diglucuronide that may be related to matrix effects.
Issue 1: Low or Inconsistent Signal Intensity for Luteolin 7-diglucuronide
| Possible Cause | Troubleshooting Step |
| Ion Suppression | 1. Assess Matrix Effect: Perform a post-column infusion experiment to confirm ion suppression at the retention time of Luteolin 7-diglucuronide. 2. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.[3] 3. Chromatographic Separation: Modify the LC gradient to better separate Luteolin 7-diglucuronide from co-eluting matrix components. 4. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. |
| Suboptimal MS Parameters | 1. Optimize Source Parameters: Re-optimize ESI source parameters (e.g., capillary voltage, gas flows, and temperatures) for Luteolin 7-diglucuronide. 2. Check Ionization Mode: Luteolin 7-diglucuronide is typically analyzed in negative ion mode. Confirm that the instrument is operating in the correct polarity. |
| Analyte Degradation | 1. Sample Stability: Ensure proper storage and handling of samples to prevent degradation of the glucuronide. Keep samples on ice or at 4°C during preparation and store at -80°C for long-term storage. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute Sample: If sensitivity allows, dilute the sample before injection. |
| Inappropriate Mobile Phase | 1. Adjust pH: Ensure the mobile phase pH is appropriate for Luteolin 7-diglucuronide. The addition of a small amount of formic acid (0.1%) to the mobile phase is common for flavonoid analysis. 2. Solvent Mismatch: Ensure the injection solvent is not significantly stronger than the initial mobile phase conditions to avoid peak distortion. |
| Column Contamination | 1. Wash Column: Wash the column with a strong solvent to remove any adsorbed matrix components. 2. Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained matrix components. |
Data Presentation: Matrix Effect in Flavonoid Glucuronide Analysis
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Wogonoside (Wogonin-7-O-glucuronide) | Rat Bile | Solid-Phase Extraction (SPE) | <20% | [1] |
| Baicalin (Baicalein-7-O-glucuronide) | Rat Bile | Solid-Phase Extraction (SPE) | <20% | [1] |
| Apigenin-7-O-glucuronide | Rat Bile | Solid-Phase Extraction (SPE) | <20% | [1] |
| Wogonoside (Wogonin-7-O-glucuronide) | Rat Blood | Protein Precipitation | <20% | [1] |
| Baicalin (Baicalein-7-O-glucuronide) | Rat Blood | Protein Precipitation | <20% | [1] |
| Apigenin-7-O-glucuronide | Rat Blood | Protein Precipitation | <20% | [1] |
| Various Bioflavonoids | Food Samples | Solid-Phase Extraction (SPE) | -44% to -0.5% (Ion Suppression) | [6] |
Note: Matrix effect is often expressed as (1 - Matrix Factor) * 100%. A negative value indicates ion suppression, and a positive value indicates ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol describes the "golden standard" method for quantifying the matrix effect for Luteolin 7-diglucuronide.[2]
-
Prepare Blank Matrix Extracts:
-
Process at least six different lots of the blank biological matrix (e.g., plasma) using the established sample preparation method (e.g., protein precipitation or SPE).
-
-
Prepare Neat Solutions:
-
Prepare a standard solution of Luteolin 7-diglucuronide in the final reconstitution solvent at a concentration that matches the expected concentration in the spiked matrix samples.
-
-
Spike Post-Extraction:
-
Spike the Luteolin 7-diglucuronide standard solution from step 2 into the extracted blank matrix samples from step 1.
-
-
Analyze:
-
Analyze both the spiked matrix samples (Set A) and the neat solution (Set B) via LC-MS/MS.
-
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area in Set A) / (Mean Peak Area in Set B)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The Coefficient of Variation (%CV) of the MF across the different lots should be ≤15%.
-
Protocol 2: Sample Preparation Methods to Mitigate Matrix Effects
The choice of sample preparation is crucial for minimizing matrix effects. Here are three common methods with increasing cleanup efficiency.
A. Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
B. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard and 50 µL of 1 M HCl to acidify.
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
C. Solid-Phase Extraction (SPE)
-
Condition: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with 100 µL of 2% formic acid).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute Luteolin 7-diglucuronide with 1 mL of methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for low signal of Luteolin 7-diglucuronide.
Caption: Strategies for mitigating matrix effects in LC-MS analysis.
References
- 1. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Identification of luteolin-7-glucoside metabolites after oral administration and development of a method for their quantitative analysis | Adamov | Drug development & registration [pharmjournal.ru]
- 6. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
improving recovery of Luteolin 7-diglucuronide from plant extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Luteolin (B72000) 7-diglucuronide from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting Luteolin 7-diglucuronide from plant materials?
A1: Both conventional and modern extraction techniques can be employed. Conventional methods include maceration, reflux, and Soxhlet extraction.[1][2] Modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction offer advantages like reduced solvent consumption and extraction time.[1][3][4] The choice of method often depends on the plant matrix and available equipment. For instance, a 30% ethanol (B145695)/water solution has been shown to be effective for extracting Luteolin 7-diglucuronide from Perilla frutescens leaves, yielding a high content of the target molecule.[5][6][7]
Q2: How can I purify Luteolin 7-diglucuronide from a crude plant extract?
A2: Crude extracts typically contain a mixture of flavonoids and other phytochemicals, necessitating further purification.[2] Column chromatography is a common purification method. For more specific separation, techniques like molecularly imprinted polymers (MIPs) can be designed to selectively bind and isolate luteolin and its derivatives.[2]
Q3: What analytical techniques are recommended for the quantification of Luteolin 7-diglucuronide?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the quantitative analysis of Luteolin 7-diglucuronide.[5] For higher sensitivity and selectivity, especially in complex biological matrices, Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) is recommended.[8][9]
Q4: What are some common challenges encountered during the recovery of Luteolin 7-diglucuronide?
A4: Researchers may face several challenges, including:
-
Low extraction yields: This can be due to the choice of solvent, extraction time, or temperature.
-
Co-extraction of interfering compounds: Plant extracts are complex mixtures, and other flavonoids or phenolic compounds can interfere with isolation and quantification.[2]
-
Degradation of the target compound: Flavonoid glycosides can be sensitive to high temperatures and pH changes during extraction.[10]
-
Inaccurate quantification due to enzymatic activity: Endogenous plant enzymes like β-glucuronidase can cleave the glucuronide moieties, leading to an overestimation of the aglycone (luteolin) and an underestimation of the glucuronide form.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Luteolin 7-diglucuronide | Inappropriate solvent polarity. | Optimize the solvent system. Luteolin 7-diglucuronide is a polar molecule, and polar solvents like ethanol/water mixtures are effective. A 30% ethanol solution has been shown to maximize yield from Perilla frutescens.[5][7] |
| Insufficient extraction time or temperature. | Increase extraction time or temperature, but monitor for potential degradation of the compound. For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction.[3] | |
| Inefficient cell wall disruption. | Ensure the plant material is finely ground to increase the surface area for solvent penetration. | |
| Poor Purity of Final Product | Co-extraction of similar flavonoids. | Employ multi-step purification protocols. Consider using techniques with high selectivity, such as molecularly imprinted solid-phase extraction.[2] |
| Presence of chlorophyll (B73375) and other pigments. | Perform a pre-extraction step with a non-polar solvent like hexane (B92381) to remove pigments. | |
| Inaccurate Quantification (Low Recovery or High Variability) | Degradation during sample preparation. | Avoid high temperatures and extreme pH conditions. Store samples at low temperatures and protect them from light. |
| Enzymatic degradation by β-glucuronidase. | Inactivate endogenous enzymes by heat treatment (e.g., blanching) of the plant material before extraction. Alternatively, add an inhibitor of β-glucuronidase, such as saccharo-1,4-lactone, during tissue homogenization and extraction.[11] | |
| Matrix effects in LC-MS analysis. | Use an internal standard for quantification.[8] Perform a matrix effect study and optimize sample cleanup procedures to remove interfering substances. | |
| Peak Tailing or Poor Resolution in HPLC | Inappropriate mobile phase composition or pH. | Adjust the mobile phase. For flavonoids, an acidified mobile phase (e.g., with formic or phosphoric acid) often improves peak shape.[8][12] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Secondary interactions with the stationary phase. | Use a column with end-capping or a different stationary phase chemistry. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Luteolin 7-diglucuronide
This protocol is a general guideline and should be optimized for the specific plant material.
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.
-
-
Storage: Store the concentrated extract at -20 °C until further analysis.
Protocol 2: Quantification by HPLC-UV
-
Standard Preparation: Prepare a stock solution of Luteolin 7-diglucuronide standard in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Re-dissolve the dried extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.4% phosphoric acid in water.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 348 nm.[12]
-
Column Temperature: 40 °C.[12]
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Luteolin 7-diglucuronide in the samples from the calibration curve.
Quantitative Data Summary
| Plant Source | Extraction Method | Solvent | Luteolin 7-diglucuronide Yield | Reference |
| Perilla frutescens (L.) Britt. leaves | Maceration | 30% Ethanol | 0.548 mg/g | [5] |
| Salvia fruticosa | Ultrasound-Assisted | 70% Methanol | 6.18 mg/g of dry weight | [13] |
| Satureja thymbra | Soxhlet | Ethyl Acetate/Ethanol | 15.6 g/kg of dry extract (as 7,4'-di-O-glucuronide) | [13] |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and quantification of Luteolin 7-diglucuronide.
Signaling Pathway: Luteolin 7-diglucuronide in Liver Fibrosis
Caption: Luteolin 7-diglucuronide inhibits PTP1B, leading to reduced liver fibrosis.[16]
Signaling Pathway: Luteolin in Inflammation
Caption: Luteolin exerts anti-inflammatory effects by inhibiting key signaling pathways.[17]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. CN101712669A - Method for separating and purifying luteolin - Google Patents [patents.google.com]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Quantify Luteolin in Herbal Extracts [eureka.patsnap.com]
- 10. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overestimation of Flavonoid Aglycones as a Result of the ex vivo Deconjugation of Glucuronides by the Tissue β-Glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
- 13. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification of luteolin-7-glucoside metabolites after oral administration and development of a method for their quantitative analysis | Adamov | Drug development & registration [pharmjournal.ru]
- 16. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunopharmacological Activities of Luteolin in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Luteolin 7-diglucuronide and Luteolin 7-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two closely related flavonoid glycosides: Luteolin (B72000) 7-diglucuronide and Luteolin 7-glucoside. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to assist in research and development decisions.
Introduction
Luteolin, a common flavonoid found in many plants, is known for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. In nature and within the body, luteolin is often found in its glycosidic forms, where sugar molecules are attached. Luteolin 7-glucoside (cynaroside) and Luteolin 7-diglucuronide are two such examples. The addition of these sugar moieties can significantly impact the bioavailability, metabolism, and ultimately, the biological activity of the parent luteolin molecule. Understanding the differences between these glycosides is crucial for the development of targeted therapeutic agents.
Data Presentation: A Quantitative Comparison
Direct comparative studies on the biological activities of Luteolin 7-diglucuronide and Luteolin 7-glucoside are limited in the current scientific literature. The following tables summarize the available quantitative data for each compound, primarily focusing on their anti-inflammatory and antioxidant properties. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 / Effect |
| Luteolin 7-glucoside | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 22.7 µM[1] |
| Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 Macrophages | 15.0 µM[1] | |
| Inhibition of DNA-synthesis | Mouse Kidney Mesangial Cells | 6.1 µM[2] | |
| Luteolin 7-diglucuronide | Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | In vitro | 2.10 µM[3][4] |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) | In vivo (Animal Model) | Qualitative reduction observed[5] |
Note: A lower IC50 value indicates greater potency.
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 / Effect |
| Luteolin 7-glucoside | DPPH Radical Scavenging | 21.2 µM[1] |
| Superoxide Anion Radical Scavenging | Comparable to quercetin[6] | |
| Luteolin 7-diglucuronide | Data not available in the reviewed literature | - |
Key Signaling Pathways
Both Luteolin 7-diglucuronide and Luteolin 7-glucoside exert their biological effects by modulating various intracellular signaling pathways.
Luteolin 7-glucoside has been shown to influence key inflammatory and cell survival pathways.
Caption: Signaling pathways modulated by Luteolin 7-glucoside.
Luteolin 7-diglucuronide has been identified as an inhibitor of PTP1B, a key regulator of metabolic pathways, and also modulates pathways involved in cellular stress and fibrosis.
Caption: Signaling pathways modulated by Luteolin 7-diglucuronide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of these compounds.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is widely used to screen for anti-inflammatory potential by measuring the inhibition of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the test compound (Luteolin 7-glucoside or Luteolin 7-diglucuronide) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups to the LPS-only control group. The IC50 value is determined from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging ability of a compound.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Procedure:
-
A solution of the test compound (Luteolin 7-glucoside or Luteolin 7-diglucuronide) is prepared at various concentrations.
-
The test solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.[7]
Conclusion
The available evidence suggests that both Luteolin 7-diglucuronide and Luteolin 7-glucoside possess noteworthy biological activities, particularly in the realm of anti-inflammatory and antioxidant effects. Luteolin 7-glucoside has been more extensively studied, with quantitative data available for its inhibitory effects on key inflammatory mediators and its radical scavenging capacity.[1][6] Luteolin 7-diglucuronide shows potent inhibitory activity against PTP1B, suggesting its potential in metabolic diseases, and also demonstrates anti-inflammatory properties.[3][4][5]
However, a direct, head-to-head comparison of their potency across a range of biological assays is currently lacking in the scientific literature. Such studies would be invaluable for elucidating the structure-activity relationships of luteolin glycosides and for guiding the selection of the most promising candidates for further drug development. Researchers are encouraged to conduct direct comparative studies to provide a clearer understanding of the relative therapeutic potential of these two compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of luteolin glycosides and tricin from Sasa senanensis Rehder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Comparative Analysis of PTP1B Inhibition: Luteolin 7-Diglucuronide Versus Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Luteolin 7-diglucuronide and other notable flavonoids on Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in metabolic diseases and cancer. The data presented is compiled from various scientific studies to offer an objective overview supported by experimental evidence.
Quantitative Comparison of PTP1B Inhibition
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for Luteolin 7-diglucuronide and a selection of other flavonoids against PTP1B. It is important to note that variations in experimental conditions can lead to different IC50 values across studies.
| Flavonoid | IC50 (µM) | Comments |
| Luteolin 7-diglucuronide | 2.10 [1] | A potent inhibitor identified as a potential therapeutic candidate for liver fibrosis. |
| Luteolin | 4.6 - 19[2][3] | The aglycone form of Luteolin 7-diglucuronide, also demonstrating significant inhibitory activity. |
| Quercetin | 6.9[2] | A widely studied flavonoid with known PTP1B inhibitory effects. |
| Apigenin (B1666066) | 12 - 71[4] | Another common flavonoid showing moderate PTP1B inhibition. |
| Kaempferol | ~6[5] | A flavonol with reported inhibitory activity against PTP1B. |
| Myricetin (B1677590) | >52[6] | A flavonoid with a structure similar to quercetin, also exhibiting inhibitory properties. |
| Genistein | Not specified | An isoflavone (B191592) known to inhibit various tyrosine kinases, though specific IC50 values against PTP1B are not consistently reported in the initial search results.[7][8] |
| Mimulone (a flavanone) | 1.9[9] | A geranylated flavanone (B1672756) showing potent PTP1B inhibition. |
| Pedalitin | 62.0[1] | A flavone (B191248) with comparatively weaker inhibitory activity. |
Experimental Protocols: In Vitro PTP1B Inhibition Assay
The determination of PTP1B inhibitory activity is typically performed using an in vitro enzymatic assay. The following is a generalized protocol based on common methodologies found in the literature.[10][11]
Objective: To measure the ability of a test compound to inhibit the enzymatic activity of recombinant human PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate: p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide substrate (e.g., from the insulin (B600854) receptor β subunit).
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing dithiothreitol (B142953) (DTT) and EDTA).
-
Test compounds (e.g., Luteolin 7-diglucuronide, other flavonoids) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the PTP1B enzyme in the assay buffer.
-
Prepare a stock solution of the substrate (pNPP) in the assay buffer.
-
Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., suramin (B1662206) or sodium orthovanadate) in the assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add a specific volume of the assay buffer.
-
Add a small volume of the test compound solution at various concentrations to the respective wells. Include wells for a negative control (solvent only) and a positive control.
-
Add the PTP1B enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance of the wells at 405 nm at time zero.
-
Incubate the plate at the controlled temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) or after a fixed incubation time (e.g., 30 minutes). The product of the reaction, p-nitrophenol, absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
In Vitro PTP1B Inhibition Assay Workflow.
PTP1B Signaling Pathways and the Role of Flavonoid Inhibition
PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial negative regulatory role in several key signaling pathways, most notably the insulin and leptin signaling pathways.[12][13][14][15][16] Its overexpression or increased activity is associated with insulin resistance, type 2 diabetes, obesity, and certain types of cancer.
Insulin Signaling Pathway:
Upon insulin binding to its receptor (IR), the receptor autophosphorylates on specific tyrosine residues, initiating a downstream signaling cascade. This leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which in turn activate the PI3K/Akt pathway, ultimately resulting in the translocation of GLUT4 transporters to the cell membrane and glucose uptake. PTP1B dephosphorylates both the activated insulin receptor and IRS proteins, thereby attenuating the insulin signal.
PTP1B in the Insulin Signaling Pathway.
Leptin Signaling Pathway:
Leptin, a hormone primarily produced by adipose tissue, regulates energy balance by suppressing appetite. It binds to the leptin receptor (LepR), leading to the activation of the associated Janus kinase 2 (JAK2). Phosphorylated JAK2 then phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3), which translocates to the nucleus to regulate gene expression related to satiety. PTP1B dephosphorylates JAK2, thereby inhibiting leptin signaling.
PTP1B in the Leptin Signaling Pathway.
Role in Cancer:
In certain cancers, PTP1B has been shown to act as a positive regulator of tumorigenesis.[13][15] For instance, it can dephosphorylate and activate proto-oncogenic kinases such as Src, or dephosphorylate tumor suppressor proteins, thereby promoting cell proliferation, survival, and metastasis. The inhibition of PTP1B by flavonoids could therefore represent a potential therapeutic strategy in oncology.
Mechanism of Flavonoid Inhibition:
Flavonoids can inhibit PTP1B through various mechanisms, including competitive, non-competitive, and mixed-type inhibition.[9][17] The specific interactions depend on the structure of the flavonoid, including the number and position of hydroxyl and other substituent groups. These structural features determine the binding affinity of the flavonoid to the active site or allosteric sites of the PTP1B enzyme.
Conclusion
Luteolin 7-diglucuronide has emerged as a potent PTP1B inhibitor, with an IC50 value comparable to or even lower than many other well-studied flavonoids. This positions it as a promising candidate for further investigation in the development of therapies for metabolic disorders and potentially cancer. The data presented in this guide highlights the importance of continued research into the structure-activity relationships of flavonoids as PTP1B inhibitors to design more potent and selective therapeutic agents. The provided experimental protocol and signaling pathway diagrams offer a foundational understanding for researchers entering this field.
References
- 1. Flavonoids and Terpenoids with PTP-1B Inhibitory Properties from the Infusion of Salvia amarissima Ortega - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of myricetin and other flavonoids on the liver plasma membrane Ca2+ pump. Kinetics and structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genistein From soybean, a cell-permeable, reversible, substrate competitive inhibitor of protein tyrosine kinases, including autophosphorylation of epidermal growth factor receptor kinase (IC₅₀ = 2.6 µM). | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. content.abcam.com [content.abcam.com]
- 12. portlandpress.com [portlandpress.com]
- 13. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein tyrosine phosphatase 1B in metabolic diseases and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in PTP1B signaling in metabolism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
A Researcher's Guide to Antibody Cross-Reactivity with Luteolin 7-diglucuronide
For researchers, scientists, and drug development professionals engaged in the study of flavonoids and their metabolites, the availability of specific antibodies is crucial for accurate quantification and localization. Luteolin (B72000) 7-diglucuronide, a significant metabolite of luteolin, presents a challenge for antibody-based assays due to its small molecular size and the potential for cross-reactivity with structurally similar compounds. This guide provides a comprehensive overview of the anticipated cross-reactivity of a hypothetical antibody against Luteolin 7-diglucuronide, detailed experimental protocols for assessing specificity, and visual workflows to aid in experimental design.
Predicted Cross-Reactivity of a Hypothetical Anti-Luteolin 7-diglucuronide Antibody
Currently, there are no commercially available antibodies specifically targeting Luteolin 7-diglucuronide. The development of such an antibody would require treating the small molecule as a hapten and conjugating it to a larger carrier protein to elicit an immune response. The specificity of the resulting antibody would be critical. Based on structural similarities, an antibody raised against Luteolin 7-diglucuronide would likely exhibit some degree of cross-reactivity with related molecules. The table below presents a hypothetical comparison of the cross-reactivity profile of such an antibody.
Table 1: Predicted Cross-Reactivity of a Hypothetical Anti-Luteolin 7-diglucuronide Antibody
| Compound Name | Structure | Predicted Cross-Reactivity (%) | Rationale for Prediction |
| Luteolin 7-diglucuronide | Luteolin aglycone with two glucuronic acid moieties at the 7-OH position. | 100% | This is the target analyte against which the antibody would be raised. |
| Luteolin 7-O-glucuronide | Luteolin aglycone with a single glucuronic acid moiety at the 7-OH position. | High | The primary difference is the absence of the second glucuronic acid. The antibody is likely to recognize the shared luteolin-7-O-glucuronide structure. |
| Luteolin | The aglycone backbone without any glucuronide groups. | Moderate to Low | Cross-reactivity would depend on whether the epitope recognized by the antibody is primarily on the glucuronide portion or the luteolin backbone. If the linkage and the first glucuronide are key parts of the epitope, cross-reactivity with the aglycone might be low. |
| Apigenin | A flavonoid structurally similar to luteolin but lacking a hydroxyl group on the B-ring. | Very Low | The difference in the B-ring structure is a significant alteration that would likely disrupt antibody binding unless the epitope is solely on the A and C rings and the glucuronide linkage. |
| Other Flavonoid Glucuronides | e.g., Apigenin-7-O-glucuronide | Low | While sharing the glucuronide moiety, the difference in the aglycone backbone would likely lead to low cross-reactivity. |
Experimental Protocols
To empirically determine the cross-reactivity of an antibody against Luteolin 7-diglucuronide, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagents and Materials:
-
Microtiter plates (96-well)
-
Coating antigen: Luteolin 7-diglucuronide conjugated to a carrier protein (e.g., BSA or OVA)
-
Primary antibody: Hypothetical anti-Luteolin 7-diglucuronide antibody
-
Secondary antibody: Enzyme-conjugated (e.g., HRP) anti-species antibody
-
Standard: Luteolin 7-diglucuronide
-
Test compounds: Luteolin 7-O-glucuronide, Luteolin, Apigenin, etc.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
2. Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competition:
-
Prepare serial dilutions of the standard (Luteolin 7-diglucuronide) and the test compounds in assay buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the log of the standard concentration.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximal signal) for the standard and each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) * 100
Visualizations
To further clarify the experimental workflow and the structural relationships influencing cross-reactivity, the following diagrams are provided.
Caption: Hapten-carrier conjugation process for immunogen generation.
Caption: Workflow for competitive ELISA to assess cross-reactivity.
Caption: Structural relationships of Luteolin 7-diglucuronide and related compounds.
Luteolin 7-Diglucuronide vs. Luteolin: An In Vivo Bioavailability Comparison
For researchers, scientists, and drug development professionals, understanding the in vivo bioavailability of a compound is critical for assessing its therapeutic potential. This guide provides an objective comparison of the bioavailability of luteolin (B72000) 7-diglucuronide and its aglycone form, luteolin, supported by available experimental data.
The evidence strongly suggests that luteolin, in its aglycone form, exhibits greater oral bioavailability compared to its glycosidic counterpart, luteolin 7-diglucuronide. This difference is primarily attributed to the necessity for enzymatic hydrolysis of the glycoside in the gastrointestinal tract prior to absorption.
Quantitative Bioavailability Data
The following table summarizes key pharmacokinetic parameters for luteolin and the intestinal absorption data for luteolin 7-diglucuronide based on preclinical studies in rats. It is important to note that a direct, head-to-head comparative study under identical experimental conditions is not available in the reviewed literature. The data presented is compiled from separate studies and should be interpreted with this limitation in mind.
| Compound | Animal Model | Dosage | Cmax | Tmax | AUC | Oral Bioavailability / Intestinal Absorption | Reference |
| Luteolin | Rats | 50 mg/kg (oral) | 5.5 µg/mL | 5 minutes | - | 4.10% | [1] |
| Luteolin | Rats | 1 g/kg (oral, from extract) | 185 ± 0.12 ng/mL | 0.87 ± 0.05 hours | 35.01 ± 0.81 h*ng/mL | - | [2] |
| Luteolin 7-diglucuronide | Rats | Infusion | - | - | - | 5.57% (intestinal absorption) | [3] |
Experimental Protocols
Luteolin Pharmacokinetic Study
A study investigating the pharmacokinetics of luteolin involved its administration to rats via oral gavage at a dose of 50 mg/kg. Blood samples were collected at various time points post-administration. Plasma concentrations of luteolin were determined using a validated high-performance liquid chromatography (HPLC) method. The pharmacokinetic parameters, including maximum plasma concentration (Cmax) and time to reach maximum concentration (Tmax), were calculated from the plasma concentration-time profile. The oral bioavailability was determined by comparing the area under the curve (AUC) from the oral administration to that from an intravenous administration.[1]
Luteolin 7-Diglucuronide Intestinal Absorption Study
The intestinal absorption of luteolin 7-diglucuronide was assessed in healthy rats using an in situ single-pass intestinal perfusion (SPIP) model. An infusion of Aloysia triphylla, containing luteolin 7-diglucuronide, was perfused through a selected segment of the small intestine. The amount of luteolin 7-diglucuronide that disappeared from the perfusate was measured to quantify the percentage of intestinal absorption.[3] This method specifically measures absorption across the intestinal wall and does not account for subsequent first-pass metabolism in the liver, which is a component of overall bioavailability.
Metabolic Pathways and Absorption Mechanisms
The bioavailability of these two compounds is intrinsically linked to their metabolic fate in the gastrointestinal tract and liver.
Figure 1. Comparative metabolic pathways of orally administered Luteolin and Luteolin 7-diglucuronide.
Luteolin, as an aglycone, can be directly absorbed by passive diffusion across the intestinal epithelium.[2] Following absorption, it undergoes extensive first-pass metabolism, primarily in the liver, where it is converted into water-soluble glucuronide and sulfate (B86663) conjugates.[2][4] These conjugates are the predominant forms found in systemic circulation.[2]
In contrast, luteolin 7-diglucuronide, being a larger and more polar molecule, has limited direct absorption.[3] Its bioavailability is largely dependent on the hydrolysis of the glucuronide moieties by bacterial β-glucuronidases in the gut to release the free luteolin aglycone, which is then available for absorption.[5] This two-step process for the glycoside likely contributes to a delayed and potentially reduced overall absorption compared to the direct administration of the aglycone. The observation of a double peak in the plasma concentration-time curve of luteolin after oral administration suggests enterohepatic recirculation of its metabolites.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Luteolin vs. Luteolin Diglucuronide: A Comparative Analysis of Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of the flavonoid luteolin (B72000) and its metabolized form, luteolin diglucuronide. The information presented herein is supported by experimental data from peer-reviewed studies to aid in research and development decisions.
Introduction
Quantitative Data on Antioxidant Activity
Direct comparative studies on the antioxidant activity of luteolin versus its diglucuronide are scarce in publicly available literature. However, by comparing data for luteolin and its monoglucuronide derivatives from various in vitro antioxidant assays, a strong inference can be made. The data consistently suggests that the aglycone form, luteolin, possesses a higher direct radical scavenging activity.
| Compound | Assay | IC50 Value | Source |
| Luteolin | DPPH Radical Scavenging | 13.2 ± 0.18 µM | [3] |
| ABTS Radical Scavenging | 17.3 ± 0.82 µM | [3] | |
| DPPH Radical Scavenging | 26.304 ± 1.200 µg/mL | [4] | |
| DPPH Radical Scavenging | 28.33 µg/mL | [5] | |
| Luteolin-7-O-β-D-glucuronide methyl ester | DPPH Radical Scavenging | 60.92 µg/mL | [6] |
| Nitric Oxide Radical Scavenging | 7.84 ± 0.16 µg/mL | [6] |
IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or component by 50%. A lower IC50 value indicates a higher antioxidant potency.
The data indicates that luteolin has a significantly lower IC50 value in DPPH and ABTS assays compared to its monoglucuronide derivative, signifying a more potent direct antioxidant effect.[3][6] The addition of glucuronide moieties is thought to decrease the hydrogen-donating ability of the flavonoid's hydroxyl groups, which is a primary mechanism of radical scavenging. While data for the diglucuronide is not directly available, it is scientifically plausible to extrapolate that the addition of a second glucuronide group would further diminish this direct scavenging activity.
However, it is important to note that glucuronidation increases the polarity of luteolin, which may enhance its activity in specific biological compartments, such as in the inhibition of lipid peroxidation.[7] Furthermore, some studies suggest that glycosylated forms of flavonoids can exert antioxidant effects through indirect mechanisms, such as by activating endogenous antioxidant enzyme systems.[8]
Signaling Pathway: Nrf2-ARE Antioxidant Response
A key mechanism through which luteolin and its metabolites exert their antioxidant effects is by modulating cellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm. In the presence of oxidative stress or inducers like luteolin, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the subsequent production of protective enzymes.
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram outlines a typical workflow for comparing the antioxidant potential of different compounds using a variety of in vitro assays.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).
-
Prepare various concentrations of the test compounds (luteolin and luteolin diglucuronide) in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).
-
Prepare various concentrations of the test compounds.
-
Add a specific volume of the diluted ABTS•+ solution to a specific volume of the test compound solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM) in HCl (e.g., 40 mM), and an aqueous solution of FeCl₃ (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of the test compounds.
-
Add a small volume of the test compound to a larger volume of the FRAP reagent.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 593 nm).
-
A standard curve is typically generated using a known antioxidant, such as FeSO₄ or Trolox, and the results are expressed as equivalents of the standard.
Conclusion
Based on the available in vitro data, luteolin demonstrates superior direct antioxidant potential compared to its monoglucuronide derivative, as evidenced by its lower IC50 values in radical scavenging assays. It is highly probable that luteolin diglucuronide would exhibit even lower direct antioxidant activity due to the presence of two bulky, electron-withdrawing glucuronide groups, which hinder the hydrogen-donating capacity of the core flavonoid structure.
However, the biological relevance of this observation requires careful consideration. The glucuronidated forms are the primary circulating metabolites in the body. While their direct radical scavenging activity may be lower, their increased water solubility and potential to act via indirect mechanisms, such as the activation of the Nrf2 pathway, suggest they may still contribute significantly to the overall antioxidant and protective effects of luteolin in vivo. Future research should focus on direct comparative studies of luteolin and its diglucuronide, particularly in cellular and in vivo models, to fully elucidate their respective contributions to human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Differences in in vitro bioavailability, bioaccessibility, and antioxidant capacity depending on linkage type of luteolin 4'-O-glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cell-Based Assays for Luteolin 7-diglucuronide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cell-based assays for validating the activity of Luteolin 7-diglucuronide (L7DG), a major flavonoid with demonstrated therapeutic potential. We offer an objective look at various experimental approaches, supported by available data, to assist in the selection and implementation of the most suitable assays for your research needs.
Introduction to Luteolin 7-diglucuronide (L7DG)
Luteolin 7-diglucuronide is a naturally occurring flavonoid found in plants such as Aloysia triphylla and Verbena officinalis[1]. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, anti-fibrotic, and cardioprotective effects[2][3][4]. A key mechanism of action for L7DG is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) and leptin signaling pathways, making it a potential therapeutic agent for metabolic diseases[1][3].
Comparison of Cell-Based Assays for L7DG Activity
The selection of a cell-based assay for L7DG depends on the specific biological activity being investigated. Below, we compare key assays based on their application, cell type, and quantifiable parameters.
| Assay Type | Biological Activity | Target Cell Line(s) | Key Parameters & Reported Values | Reference |
| PTP1B Inhibition Assay | Enzyme Inhibition, Anti-diabetic, Anti-obesity | Hepatic Stellate Cells (HSCs), LX-2 | IC50: 2.10 µM | [1][3] |
| Anti-inflammatory Assay | Anti-inflammatory | Macrophages (e.g., RAW 264.7) | Inhibition of NO production, Reduction of pro-inflammatory cytokine expression (TNF-α, IL-6) | [2][5][6] |
| Anti-fibrotic Assay | Anti-fibrotic | Hepatic Stellate Cells (HSCs), L929 fibroblasts | Reduction in collagen deposition, α-SMA, and fibronectin expression | [3][7] |
| Antioxidant Assay | Antioxidant | Macrophages (e.g., RAW 264.7) | DPPH radical scavenging, Upregulation of Nrf2 and HO-1 expression | [5][8] |
| Cell Viability / Cytotoxicity Assay | General cellular health | Various (e.g., L929, MCF-7, Caco-2) | IC50 or EC50 values, Percentage of viable cells | [7][9] |
Signaling Pathways Modulated by Luteolin 7-diglucuronide
Understanding the molecular pathways affected by L7DG is crucial for interpreting assay results. The following diagrams illustrate the key signaling cascades influenced by this compound.
Caption: L7DG inhibits PTP1B, leading to increased AMPK phosphorylation and subsequent inhibition of hepatic stellate cell activation and liver fibrosis.
Caption: L7DG exerts anti-inflammatory effects by inhibiting the TAK1-mediated activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Experimental Workflow and Protocols
A generalized workflow for a cell-based assay to evaluate L7DG activity is presented below, followed by detailed protocols for specific assays.
Caption: A typical workflow for assessing the bioactivity of L7DG in a cell-based format.
Detailed Experimental Protocols
1. PTP1B Inhibition Assay in Hepatic Stellate Cells (HSCs)
This protocol is adapted from methodologies described for evaluating inhibitors of PTP1B in a cellular context[3].
-
Cell Culture: Mouse primary HSCs or human LX-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Seed HSCs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, starve the cells in serum-free DMEM for 4-6 hours.
-
Pre-treat the cells with varying concentrations of L7DG (e.g., 5, 20, 50 µM) for 2 hours.
-
Induce HSC activation by adding TGF-β1 (e.g., 5 ng/mL) to the wells (except for the negative control) and incubate for 24-48 hours.
-
Lyse the cells and measure PTP1B activity using a commercially available PTP1B assay kit, which typically involves a fluorogenic or colorimetric substrate.
-
In parallel, assess the phosphorylation status of AMPK and the expression of fibrotic markers (collagen I, α-SMA, fibronectin) via Western blot or RT-qPCR to confirm the downstream effects of PTP1B inhibition.
-
-
Data Analysis: Determine the IC50 value of L7DG for PTP1B inhibition by plotting the percentage of inhibition against the log concentration of L7DG and fitting the data to a four-parameter logistic curve.
2. Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is based on established methods for measuring anti-inflammatory activity in macrophages[5][6].
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with different concentrations of L7DG (e.g., 5, 10, 20, 50 µM) for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
After incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite, a stable product of NO, in the supernatant using the Griess reagent. The absorbance is read at 540 nm.
-
-
Cytokine Expression Analysis (RT-qPCR):
-
Following treatment and stimulation as described above (typically for a shorter duration, e.g., 3-6 hours for gene expression), extract total RNA from the cells.
-
Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only treated control. For gene expression, determine the fold change in mRNA levels relative to the control.
3. Cell Viability (MTT) Assay
This is a general assay to assess the cytotoxicity of L7DG on the cell lines being used[7].
-
Assay Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of L7DG concentrations for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Alternative and Complementary Methods
-
LC-MS/MS for Glucuronide Quantification: For studies on the metabolism and bioavailability of L7DG, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for directly quantifying glucuronide metabolites in biological matrices[10][11]. This method offers high selectivity and sensitivity.
-
Enzymatic Hydrolysis: An indirect method for glucuronide quantification involves treating samples with β-glucuronidase to cleave the glucuronic acid moiety, followed by quantification of the parent aglycone (luteolin)[10][11]. This can be a cost-effective alternative if authentic glucuronide standards are unavailable.
-
Assays for Luteolin: Given that L7DG is a glucuronide of luteolin, assays validated for luteolin's activity can also be employed, especially in scenarios where L7DG might be metabolized to luteolin. These include a wide range of antioxidant and anti-cancer assays[6][12][13].
Conclusion
The validation of cell-based assays for Luteolin 7-diglucuronide requires a multifaceted approach that aligns with the specific biological activity under investigation. The PTP1B inhibition assay is highly relevant for metabolic research, while anti-inflammatory and anti-fibrotic assays are crucial for studying its effects on chronic diseases. It is recommended to employ a panel of assays, including a cytotoxicity assessment, to obtain a comprehensive profile of L7DG's cellular effects. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to design and execute robust validation studies for this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin-7-diglucuronide attenuates isoproterenol-induced myocardial injury and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rbmb.net [rbmb.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside [mdpi.com]
A Comparative Guide to Purity Assessment of Luteolin 7-diglucuronide: NMR vs. HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of a reference standard's purity is paramount for the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for assessing the purity of Luteolin 7-diglucuronide.
Luteolin 7-diglucuronide is a significant flavonoid glycoside, and ensuring the purity of its standard is crucial for a wide range of research applications, from in vitro biological assays to pharmacokinetic studies. This guide presents a comparative analysis of qNMR and HPLC-UV, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for purity validation.
Data Presentation: A Comparative Analysis
The following table summarizes representative quantitative data obtained from the analysis of a batch of Luteolin 7-diglucuronide standard using both qNMR and HPLC-UV.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Purity (mass fraction) | 98.5% | 98.7% (Area Normalization) |
| Internal Standard | Maleic Acid | Not Applicable |
| Solvent/Mobile Phase | DMSO-d₆ | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Key Signal/Wavelength | H-6 proton (δ ~6.5 ppm) | 348 nm |
| Measurement Uncertainty | ± 0.5% | ± 1.0% |
| Analysis Time per Sample | ~15 minutes | ~30 minutes |
Experimental Protocols
Detailed methodologies for both qNMR and HPLC-UV are provided below to ensure reproducibility and accurate comparison.
Quantitative ¹H NMR (qNMR) Purity Assay
This protocol outlines the steps for determining the purity of Luteolin 7-diglucuronide using ¹H qNMR with an internal standard.
1. Materials and Reagents:
-
Luteolin 7-diglucuronide standard
-
High-purity internal standard (e.g., Maleic Acid, ≥99.5% purity)
-
Deuterated NMR solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
High-precision analytical balance (± 0.01 mg)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Luteolin 7-diglucuronide standard into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer an exact volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer or higher
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker)
-
Acquisition Parameters:
-
Spectral Width (SW): 20 ppm
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons, should be at least 5 times the longest T1)
-
Acquisition Time (AQ): ≥ 3 s
-
Temperature: 298 K
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, non-overlapping signals of both Luteolin 7-diglucuronide (e.g., the H-6 proton signal) and the internal standard (maleic acid, δ ~6.0 ppm).
-
Calculate the purity of Luteolin 7-diglucuronide using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Luteolin 7-diglucuronide
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV) Purity Assay
This protocol describes a validated reversed-phase HPLC method for the purity determination of Luteolin 7-diglucuronide.
1. Materials and Reagents:
-
Luteolin 7-diglucuronide standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 30% B
-
20-25 min: 30% B
-
25-27 min: 30% to 10% B
-
27-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 348 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of Luteolin 7-diglucuronide in methanol (B129727) or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis and Purity Calculation:
-
Integrate the peak area of Luteolin 7-diglucuronide and any impurity peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
Purity (%) = (AreaLuteolin 7-diglucuronide / Total Area of all peaks) * 100
Mandatory Visualizations
Caption: Experimental workflow for qNMR purity assessment.
Caption: Orthogonal purity assessment by NMR and HPLC.
A Comparative Analysis of Luteolin 7-diglucuronide and Synthetic Inhibitors Targeting Protein Tyrosine Phosphatase 1B (PTP1B)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally occurring flavonoid, Luteolin 7-diglucuronide, and various synthetic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1][2] The development of potent and selective PTP1B inhibitors is a significant focus in drug discovery.[3]
Executive Summary
Luteolin 7-diglucuronide, a natural phytochemical, has emerged as a potent inhibitor of PTP1B, demonstrating efficacy in preclinical models.[4][5] Synthetic inhibitors, on the other hand, encompass a diverse range of chemical scaffolds, with some exhibiting sub-micromolar inhibitory concentrations. This guide presents a side-by-side comparison of their reported efficacies, mechanisms of action, and the experimental methodologies used for their evaluation.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro inhibitory activity (IC50 values) of Luteolin 7-diglucuronide and a selection of synthetic PTP1B inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor Class | Compound | IC50 (µM) | Source Organism/Chemical Class | Reference |
| Natural Product | Luteolin 7-diglucuronide | 2.10 | Perilla frutescens, Verbena officinalis | [4][5] |
| Natural Product | Trodusquemine (MSI-1436) | 1 | Natural Product Adduct | [6] |
| Synthetic | Phosphoeleganin derivative | 0.7 ± 0.1 | Synthetic | [7] |
| Synthetic | Compound 3 | 6.7 ± 3.3 | Synthetic | [7] |
| Synthetic | Allosteric Inhibitor | 8 | Benzofuran sulfonamide | [8] |
| Synthetic | Allosteric Inhibitor | 22 | Benzofuran sulfonamide | [8] |
Signaling Pathways and Mechanisms of Inhibition
PTP1B primarily exerts its effects by dephosphorylating key proteins in the insulin and leptin signaling cascades.[1][2][9] Understanding these pathways is crucial for appreciating the therapeutic potential of PTP1B inhibitors.
PTP1B Signaling Pathways
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Mechanisms of PTP1B Inhibition
PTP1B inhibitors can be classified based on their mechanism of action. This diversity in mechanism offers different strategies for achieving potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - 华东师范大学 [pure.ecnu.edu.cn:443]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
- 9. portlandpress.com [portlandpress.com]
Safety Operating Guide
Luteolin 7-diglucuronide (Standard) proper disposal procedures
This guide provides essential safety and logistical information for the proper disposal of Luteolin 7-diglucuronide (Standard), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for Luteolin 7-diglucuronide is provided in the table below.
| Property | Value |
| Purity | ≥98% |
| Molecular Formula | C₂₇H₂₆O₁₈ |
| Molecular Weight | 638.5 g/mol |
| CAS Number | 96400-45-2 |
Disposal Protocol
Proper disposal of Luteolin 7-diglucuronide is crucial to prevent environmental contamination and ensure workplace safety. The following step-by-step protocol should be followed.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure that the appropriate Personal Protective Equipment (PPE) is worn. This includes:
-
Respiratory Protection: A dust respirator should be used, following local and national regulations.[1]
-
Hand Protection: Wear suitable protective gloves.[1]
-
Eye Protection: Safety glasses and chemical goggles are necessary, especially if splashing is a possibility.[1]
-
Skin and Body Protection: An appropriate lab coat or other protective clothing should be worn to prevent skin exposure.[1]
Spill Management and Waste Collection
In the event of a spill, or when preparing for routine disposal of unused standard:
-
Avoid Dust Formation: Take care to prevent the generation of dust from the powdered form of the chemical.[1]
-
Clean-up: Immediately clean up any spills. Sweep the solid material and place it into a suitable, clearly labeled, and closed container for disposal.[1][2]
-
Decontamination: After the spill has been contained and the material collected, decontaminate the spill site with a 10% caustic solution. Ensure the area is well-ventilated until the disposal process is complete.[1]
-
Container Labeling: The waste container must be accurately and clearly labeled with the chemical name ("Luteolin 7-diglucuronide") and any relevant hazard warnings.
Storage of Chemical Waste
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis.[1] The recommended storage temperature is +4°C.[2]
Final Disposal
-
Consult Regulations: Chemical waste disposal is subject to local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to ensure full compliance.
-
Approved Waste Disposal Plant: Dispose of the contents and the container at an approved waste disposal plant.[2] Do not allow the product to enter drains, as it may be harmful to the aquatic environment.[1]
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of Luteolin 7-diglucuronide.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Luteolin 7-diglucuronide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Luteolin 7-diglucuronide (Standard), including detailed operational and disposal plans. By adhering to these protocols, you can minimize risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Luteolin 7-diglucuronide should be handled with care, following standard laboratory safety procedures. Based on available safety data, it is crucial to avoid direct contact with the skin, eyes, and clothing. Ingestion and inhalation should also be prevented. It is recommended to work in a well-ventilated area, preferably within a laboratory fume hood.[1]
In the event of exposure, immediate action is critical:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Remove contaminated clothing and shoes, and flush the skin with plenty of water for at least 15 minutes. Medical advice should be sought.[1]
-
Ingestion: Do not induce vomiting. If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Medical attention is required.[1]
-
Inhalation: Move the individual to fresh air immediately and seek medical consultation.[1]
Personal Protective Equipment (PPE) Protocol
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the recommended PPE for handling Luteolin 7-diglucuronide.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical goggles | Protective gloves (e.g., nitrile) | Dust respirator | Laboratory coat |
| Handling solutions (non-splash risk) | Safety glasses | Protective gloves | Not generally required if in a fume hood | Laboratory coat |
| Handling solutions (splash risk) | Chemical goggles and/or face shield | Protective gloves | Not generally required if in a fume hood | Laboratory coat or chemical-resistant apron |
| Cleaning spills | Chemical goggles | Protective gloves | Dust respirator (for solids) | Appropriate protective clothing |
This table provides general guidance. A site-specific risk assessment should be conducted to determine the exact PPE requirements for your specific experimental procedures.
Operational Workflow for Safe Handling
A systematic approach to handling Luteolin 7-diglucuronide ensures safety at every step. The following workflow diagram illustrates the key stages from preparation to disposal.
Disposal Plan
Waste Segregation and Collection:
-
Solid Waste: This includes any unused compound, contaminated gloves, weighing papers, and other disposable labware. Collect this waste in a designated, clearly labeled, leak-proof container.
-
Liquid Waste: Solutions containing Luteolin 7-diglucuronide should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other waste streams unless instructed to do so by your institution's safety office.
-
Sharps: Any needles, syringes, or other sharp objects contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.
Storage and Disposal:
-
Store all waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2][3]
-
Never dispose of Luteolin 7-diglucuronide down the drain or in the regular trash.[4]
Decision-Making for PPE Selection
The selection of appropriate PPE is a critical decision-making process based on the potential hazards of an experiment. The following diagram outlines the logical steps for choosing the correct level of protection.
By implementing these safety protocols, researchers can confidently handle Luteolin 7-diglucuronide while prioritizing their safety and the integrity of their work. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any new experimental procedure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
